KR31173
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
260554-07-2 |
|---|---|
Formule moléculaire |
C31H30N8O2 |
Poids moléculaire |
546.6 g/mol |
Nom IUPAC |
2-butyl-5-(methoxymethyl)-6-(1-oxidopyridin-1-ium-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C31H30N8O2/c1-3-4-12-29-32-26-18-25(28-11-7-8-17-39(28)40)27(20-41-2)33-31(26)38(29)19-21-13-15-22(16-14-21)23-9-5-6-10-24(23)30-34-36-37-35-30/h5-11,13-18H,3-4,12,19-20H2,1-2H3,(H,34,35,36,37) |
Clé InChI |
KTIHPEHEYAUWHK-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The AT1 Receptor Radioligand KR31173: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KR31173 is a potent and selective antagonist for the Angiotensin II Type 1 (AT1) receptor.[1] When radiolabeled with carbon-11 (B1219553) ([11C]this compound), it serves as a valuable radioligand for Positron Emission Tomography (PET), enabling non-invasive imaging and quantification of AT1 receptor distribution and density in vivo.[1][2] This technical guide provides a comprehensive overview of this compound, including its binding characteristics, synthesis, experimental protocols, and the signaling pathways it targets. The information presented is intended to support researchers and professionals in the fields of pharmacology, molecular imaging, and drug development in utilizing this important research tool.
The AT1 receptor, a G-protein-coupled receptor (GPCR), is a central component of the renin-angiotensin system (RAS). It mediates the physiological effects of angiotensin II, including vasoconstriction, aldosterone (B195564) release, and sodium and water retention.[3][4] Dysregulation of the AT1 receptor is implicated in the pathophysiology of various cardiovascular diseases, such as hypertension and heart failure, making it a critical target for therapeutic intervention and diagnostic imaging.[3][5]
Binding Characteristics and Quantitative Data
[11C]this compound exhibits high affinity and specificity for the AT1 receptor, making it a suitable radioligand for in vivo imaging. Its binding properties have been characterized in various preclinical models.
In Vitro Binding Affinity
The binding affinity of this compound for the AT1 receptor has been determined using rat liver homogenates.
| Compound | Tissue | IC50 (nM) |
| This compound | Rat Liver Homogenates | 3.27[1] |
| SK-1080 (comparison antagonist) | Rat Liver Homogenates | 11.6[1] |
| SK-1080 (comparison antagonist) | Human Receptors | 1.01[1] |
In Vivo Specific Binding
Ex vivo biodistribution studies in mice have demonstrated high specific binding of [11C]this compound in organs known to have high AT1 receptor density. Pre-treatment with the AT1 receptor antagonist SK-1080 significantly reduced the uptake of the radioligand in these tissues, confirming the specificity of its binding.
| Organ | Specific Binding Rate (%) |
| Adrenals | ~80-90[1][2] |
| Kidneys | ~80-90[1][2] |
| Lungs | ~80-90[1][2] |
| Heart | ~80-90[1][2] |
In dogs, the specific binding rate in the renal cortex was determined to be 95%.[2][3] In baboons, [11C]this compound showed a specific binding of 81% in the renal cortex, which was significantly higher than that of another AT1 receptor radioligand, [11C]L-159,884 (34%).[1][2][3]
Biodistribution in Mice
The tissue distribution of [11C]this compound was assessed in mice 60 minutes after intravenous injection. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ | [11C]this compound Uptake (%ID/g) |
| Adrenals | 27.3 ± 6.4[1] |
| Kidneys | 11.3 ± 1.0[1] |
| Liver | 8.9 ± 0.6[1] |
| Lungs | 5.75 ± 0.5[1] |
| Heart | 2.5 ± 0.4[1] |
Experimental Protocols
Synthesis of [11C]this compound
The radiosynthesis of [11C]this compound is a multi-step process that involves the coupling of a precursor with [11C]methyl iodide.
Precursor: Tetrazole-protected hydroxy precursor of this compound (2-Butyl-5-methoxymethyl-6-(1-oxopyridin-2-yl)-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine).[1]
Radiolabeling Steps:
-
Coupling: The tetrazole-protected hydroxy precursor is coupled with [11C]methyl iodide. A modified procedure utilizes anhydrous tetrahydrofuran (B95107) (THF) as the reaction solvent.[1]
-
Deprotection: The protecting group is removed by acid hydrolysis to yield [11C]this compound.[1]
References
- 1. PET Imaging of the AT1 receptor with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET Imaging of the AT1 receptor with [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. ahajournals.org [ahajournals.org]
Unveiling the Molecular Interactions of KR31173: A Technical Guide to its Binding Affinity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of KR31173, a potent and selective antagonist of the Angiotensin II Type 1 Receptor (AT1R). A comprehensive understanding of its binding affinity and specificity is crucial for its application in research and potential therapeutic development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated biological pathways and experimental workflows.
Core Binding Characteristics of this compound
This compound demonstrates high affinity and specificity for the Angiotensin II Type 1 Receptor (AT1R), a critical component of the Renin-Angiotensin System (RAS) that plays a pivotal role in blood pressure regulation and cardiovascular homeostasis. The primary mechanism of action of this compound involves its direct competition with the endogenous ligand, Angiotensin II, for binding to the AT1R. This antagonistic action blocks the downstream signaling pathways typically initiated by Angiotensin II, leading to physiological effects such as vasodilation and a reduction in blood pressure.
The high specificity of this compound for the AT1R over the Angiotensin II Type 2 Receptor (AT2R) and other receptors is a key attribute, minimizing off-target effects and enhancing its potential as a selective pharmacological tool and imaging agent.
Quantitative Binding Affinity Data
The binding affinity of this compound for the AT1R has been quantified using various experimental approaches. The following table summarizes the key binding affinity parameters reported in the literature.
| Compound | Parameter | Value | Species | Tissue/System | Reference |
| This compound | IC50 | 3.27 nM | Rat | Liver homogenates | [1] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo and Ex Vivo Specificity
The specificity of this compound for the AT1R has been extensively validated in multiple animal models using its radiolabeled form, [11C]this compound, for Positron Emission Tomography (PET) imaging and ex vivo biodistribution studies.[1][2] These studies consistently demonstrate high specific binding in tissues known to have a high density of AT1Rs.
| Species | Tissue | Specific Binding Rate | Blocking Agent | Reference |
| Mice | Adrenals, Kidneys, Lungs, Heart | 80-90% | SK-1080 | [1][2] |
| Dogs | Renal Cortex | 95% | SK-1080 | [1][2] |
| Baboon | Renal Cortex | 81% | SK-1080 | [1][2] |
| Humans (Myocardium) | Heart | 51% blockage | Olmesartan | [3] |
These high specific binding rates, which are significantly reduced by pretreatment with known AT1R antagonists but not by AT2R antagonists, underscore the selectivity of this compound for the AT1R.[1]
Signaling Pathway and Experimental Workflow
To better understand the context of this compound's action and the methods used to characterize it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing binding specificity in vivo.
Caption: Renin-Angiotensin System and the site of this compound action.
Caption: In Vivo workflow for determining this compound binding specificity.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting the binding data and for designing future studies.
Radioligand Binding Assay (General Protocol Outline)
While a specific protocol for this compound radioligand binding was not detailed in the provided search results, a general protocol for such an assay would involve the following steps:
-
Membrane Preparation:
-
Homogenization of tissues (e.g., rat liver) in a suitable buffer (e.g., Tris-HCl) with protease inhibitors.
-
Centrifugation to pellet the cell debris and nuclei.
-
Further centrifugation of the supernatant at high speed to pellet the membrane fraction.
-
Resuspension of the membrane pellet in a binding buffer and determination of protein concentration.
-
-
Binding Assay:
-
Incubation of a fixed concentration of the radiolabeled ligand (e.g., [11C]this compound or another suitable radiolabeled AT1R antagonist) with the membrane preparation.
-
For competition binding assays, increasing concentrations of unlabeled this compound are added to displace the radioligand.
-
Incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled AT1R antagonist.
-
-
Separation of Bound and Free Ligand:
-
Rapid filtration of the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.
-
Washing of the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Measurement of the radioactivity retained on the filters using a scintillation counter.
-
Calculation of specific binding by subtracting non-specific binding from total binding.
-
Analysis of competition binding data using non-linear regression to determine the IC50 value.
-
In Vivo PET Imaging and Biodistribution Studies
The following protocol is a synthesis of the methodologies described for assessing the in vivo binding of [11C]this compound.[1][2][4]
-
Animal Models:
-
Radioligand Administration:
-
[11C]this compound is administered intravenously. The exact dose and specific activity vary depending on the study and animal model.[1]
-
-
Specificity Assessment (Blocking Studies):
-
To determine specific binding, a cohort of animals is pretreated with a potent AT1R antagonist (e.g., SK-1080 or Olmesartan) typically 30 minutes prior to the administration of [11C]this compound.[1][3]
-
A control group receives a saline injection.[1]
-
To confirm specificity for AT1R over AT2R, another cohort may be pretreated with an AT2R antagonist (e.g., PD123,319).[1]
-
-
PET Imaging:
-
Ex Vivo Biodistribution:
-
At a defined time point post-injection (e.g., 60 minutes), animals are euthanized.[1]
-
Tissues of interest (e.g., kidneys, adrenals, heart, lungs, liver) are harvested, weighed, and the radioactivity is counted.
-
The percentage of injected dose per gram of tissue (%ID/g) is calculated.
-
-
Data Analysis:
-
Specific binding is calculated by comparing the radiotracer uptake in the baseline (saline-treated) and blocked (antagonist-treated) conditions.
-
For PET data, various kinetic models can be applied to quantify receptor density and binding potential.[5]
-
Conclusion
This compound is a highly specific and high-affinity antagonist for the Angiotensin II Type 1 Receptor. The quantitative data from in vitro and in vivo studies consistently support its selectivity. The detailed experimental protocols provide a framework for the validation of its binding characteristics and for its use as a pharmacological tool and imaging agent to study the Renin-Angiotensin System in health and disease. The visualization of the relevant biological pathway and experimental workflows offers a clear perspective on its mechanism of action and the methods employed for its characterization. This comprehensive guide serves as a valuable resource for researchers and professionals in the field of drug development and molecular imaging.
References
- 1. PET Imaging of the AT1 receptor with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET Imaging of the AT1 receptor with [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Molecular hybrid positron emission tomography/computed tomography imaging of cardiac angiotensin II type 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling of the renal kinetics of the AT1 receptor specific PET radioligand [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
KR31173 for Imaging Angiotensin II Type 1 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KR31173, a potent and selective antagonist for the angiotensin II type 1 (AT1) receptor, and its application as a radioligand for in vivo imaging using positron emission tomography (PET). This document consolidates key quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways to support researchers in the fields of molecular imaging, pharmacology, and drug development.
Introduction to this compound and AT1 Receptor Imaging
The angiotensin II type 1 receptor (AT1R) is a critical component of the renin-angiotensin system, playing a pivotal role in the regulation of blood pressure and cardiovascular homeostasis. Dysregulation of AT1R is implicated in the pathophysiology of various cardiovascular diseases, including hypertension and heart failure. The ability to non-invasively quantify the distribution and density of AT1R in vivo is of significant interest for understanding disease mechanisms and developing targeted therapies.
This compound, chemically known as 2-Butyl-5-methoxymethyl-6-(1-oxopyridin-2-yl)-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine, is a selective AT1R antagonist that has been successfully radiolabeled with carbon-11 (B1219553) ([¹¹C]) for PET imaging. [¹¹C]this compound has demonstrated promising characteristics as a PET radioligand, exhibiting high specific binding to AT1R in preclinical studies across multiple species.[1][2] This guide delves into the technical details of its use.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and its radiolabeled form, [¹¹C]this compound.
Table 1: In Vitro Binding Affinity of this compound
| Compound | Target | Tissue Source | Parameter | Value | Reference |
| This compound | AT1R | Rat liver homogenates | IC₅₀ | 3.27 nM | [1] |
Table 2: Ex Vivo Biodistribution of [¹¹C]this compound in Mice (60 minutes post-injection)
| Organ | Tissue Concentration (%ID/g, Mean ± SD) |
| Adrenals | 27.3 ± 6.4 |
| Kidneys | 11.3 ± 1.0 |
| Liver | 8.9 ± 0.6 |
| Lungs | 5.75 ± 0.5 |
| Heart | 2.5 ± 0.4 |
| Data from Zober et al.[1] |
Table 3: Specific Binding of [¹¹C]this compound in Various Species
| Species | Organ/Region | Specific Binding Rate | Blocking Agent |
| Mice | Adrenals, Kidneys, Lungs, Heart | 80-90% | SK-1080 |
| Dogs | Renal Cortex | 95% | SK-1080 |
| Baboon | Renal Cortex | 81% | SK-1080 |
| Data from Zober et al.[1][2] |
Table 4: Plasma Protein Binding of [¹¹C]this compound
| Species | Protein Binding (%) |
| Dog | Lowest |
| Baboon | Intermediate |
| Human | 83% (Highest) |
| Data from Zober et al.[1] |
Table 5: PET Imaging Parameters for [¹¹C]this compound Studies
| Species | Injected Dose (MBq) | Specific Activity (GBq/μmol) |
| Mice | 21 | 253 |
| Dogs | 275 ± 58 | 113 |
| Baboon | 345 | 291 |
| Data from Zober et al.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving [¹¹C]this compound, based on published literature.
Radiosynthesis of [¹¹C]this compound
The radiosynthesis of [¹¹C]this compound involves a multi-step process:
-
Production of [¹¹C]Methyl Iodide: [¹¹C]Carbon dioxide produced by a cyclotron is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I), a common precursor for ¹¹C-methylation reactions.
-
Coupling Reaction: A tetrazole-protected hydroxy precursor of this compound is coupled with [¹¹C]methyl iodide.
-
Deprotection: The protecting group is removed by acid hydrolysis to yield [¹¹C]this compound.[3][4]
-
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
Ex Vivo Biodistribution in Mice
This protocol is used to determine the tissue distribution of the radiotracer after intravenous injection.
-
Animal Preparation: Male mice are used for the study.
-
Radiotracer Administration: A known amount of [¹¹C]this compound (e.g., 21 MBq at a specific activity of 253 GBq/μmol) is injected via the tail vein.[1]
-
Blocking Studies: To determine specific binding, a cohort of animals is pretreated with an AT1R antagonist, such as SK-1080 (2 mg/kg, intraperitoneally), 30 minutes prior to radiotracer injection.[1] A separate group may be pretreated with an AT2 receptor antagonist like PD123,319 to assess selectivity.[1]
-
Tissue Harvesting: At a specific time point post-injection (e.g., 60 minutes), the animals are euthanized, and various organs (adrenals, kidneys, liver, lungs, heart, brain, blood, etc.) are collected.[1]
-
Radioactivity Measurement: The harvested tissues are weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The tissue radioactivity is decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
In Vivo PET Imaging
This protocol outlines the procedure for performing PET imaging studies in larger animals like dogs and baboons.
-
Animal Preparation:
-
Dogs: Male beagle dogs are fasted for 12 hours, premedicated with acepromazine (B1664959) (0.2 mg/kg IM), and anesthetized with sodium pentobarbital (B6593769) (25 mg/kg IV, with a maintenance dose of 3 mg/kg/h).[1]
-
Baboons: The animal is anesthetized and intubated.
-
Monitoring: Heart rate, blood pressure, and oxygen saturation are continuously monitored throughout the study.[1]
-
Catheterization: A femoral artery line is placed for arterial blood sampling to obtain the input function.[1]
-
-
Transmission Scan: A transmission scan is performed prior to the emission scan for attenuation correction.[1]
-
Radiotracer Administration: A bolus of [¹¹C]this compound is injected intravenously. The injected dose and specific activity are recorded (see Table 5).[1]
-
Dynamic PET Scan: A dynamic emission scan is acquired immediately after injection for a duration of 90-95 minutes.[1] The imaging protocol typically consists of a series of frames with increasing duration (e.g., four 15s, three 1min, three 2min, three 5min, three 10min, and two 20min images).[1]
-
Blocking Studies: To assess non-specific binding, a second PET scan is performed on the same day after pretreatment with an AT1R antagonist (e.g., SK-1080, 1 mg/kg IV, 30 minutes prior to the second radiotracer injection).[1]
-
Image Processing and Analysis: The PET images are reconstructed, and regions of interest (ROIs) are drawn on the target organs (e.g., renal cortex) to generate time-activity curves. Kinetic modeling can be applied to quantify receptor binding.
Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to this compound and AT1 receptor imaging.
Angiotensin II Type 1 Receptor Signaling Pathway
Caption: Simplified AT1 receptor signaling pathway via Gq/11 activation.
Radiosynthesis and Purification Workflow for [¹¹C]this compound
Caption: Workflow for the synthesis and purification of [¹¹C]this compound.
In Vivo PET Imaging Experimental Workflow
Caption: Experimental workflow for in vivo PET imaging with [¹¹C]this compound.
Conclusion
[¹¹C]this compound has emerged as a valuable research tool for the in vivo imaging of angiotensin II type 1 receptors. Its high affinity, selectivity, and favorable biodistribution profile make it suitable for quantitative PET studies in various preclinical models.[1][2] The data and protocols presented in this guide provide a solid foundation for researchers aiming to utilize this radioligand in their investigations of the renin-angiotensin system in health and disease. The ability to visualize and quantify AT1R expression non-invasively opens avenues for studying receptor regulation, evaluating the efficacy of novel AT1R-targeting drugs, and potentially translating these findings to clinical applications.
References
- 1. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. portlandpress.com [portlandpress.com]
- 4. PET Imaging of the AT1 receptor with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of [11C]KR31173: An In-Depth Technical Guide for Angiotensin II AT1 Receptor Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of [11C]KR31173, a potent and selective radioligand for in vivo imaging of the angiotensin II subtype 1 (AT1) receptor using Positron Emission Tomography (PET). The AT1 receptor plays a crucial role in regulating blood pressure and is implicated in various cardiovascular diseases.[1] This document summarizes key findings on the radiochemistry, biodistribution, specific binding, and in vivo imaging characteristics of [11C]this compound across multiple preclinical species.
Core Quantitative Data Summary
The following tables provide a consolidated view of the quantitative data obtained during the preclinical evaluation of [11C]this compound.
Table 1: In Vitro Binding Affinity of this compound
| Compound | Target | Preparation | IC50 (nM) |
| This compound | AT1 Receptor | Rat liver homogenates | 3.27[1] |
Table 2: Ex Vivo Biodistribution of [11C]this compound in Mice
Data presented as mean ± SD percentage of injected dose per gram of tissue (%ID/g) at 60 minutes post-injection.
| Organ | %ID/g |
| Adrenals | 27.3 ± 6.4 |
| Kidneys | 11.3 ± 1.0 |
| Liver | 8.9 ± 0.6 |
| Lungs | 5.75 ± 0.5 |
| Heart | 2.5 ± 0.4 |
Source:[1]
Table 3: In Vivo Specific Binding of [11C]this compound in Various Species
| Species | Organ/Region | Blocking Agent | Specific Binding (%) |
| Mouse | Adrenal Glands | SK-1080 | 98 |
| Mouse | Lungs | SK-1080 | 96 |
| Mouse | Heart | SK-1080 | 96 |
| Mouse | Kidneys | SK-1080 | 82 |
| Dog | Renal Cortex | SK-1080 | 95[2] |
| Baboon | Renal Cortex | SK-1080 | 81[2] |
Specific binding was determined by pretreatment with the AT1 receptor antagonist SK-1080.[1]
Table 4: PET Imaging Quantitative Data for [11C]this compound
| Species | Region | Parameter | Value | Time Post-Injection |
| Dog | Renal Cortex | Tissue Concentration | 63 nCi/mL/mCi | 75-95 min[2] |
| Baboon | Renal Cortex | Tissue Concentration | 345 nCi/mL/mCi | 55-75 min[2] |
| Baboon | Renal Cortex | Distribution Volume (VT) | 13 | N/A |
Source:[1]
Table 5: Plasma Protein Binding of [11C]this compound
| Species | Total Protein Binding (%) |
| Dog | Lowest |
| Baboon | Intermediate |
| Human | 83 |
Source:[1]
Experimental Protocols
This section details the methodologies employed in the key preclinical studies of [11C]this compound.
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound was achieved through a multi-step process, which is summarized in the workflow below. The process involves the coupling of a tetrazole-protected hydroxy precursor with [11C]methyl iodide, followed by the removal of the protecting group via acid hydrolysis. Anhydrous tetrahydrofuran (B95107) (THF) was utilized as the reaction solvent.[1]
Ex Vivo Biodistribution in Mice
Healthy male CD-1 mice (27-31 g) were used for ex vivo biodistribution studies.[1] The experimental protocol is as follows:
-
Radiotracer Administration: Mice were injected via the tail vein with 21 MBq (0.56 mCi) of [11C]this compound.
-
Blocking Studies: To determine specific binding, a cohort of mice was pretreated with the AT1 receptor antagonist SK-1080 (2 mg/kg) via intraperitoneal injection 30 minutes prior to radiotracer administration. To assess selectivity, another cohort was pretreated with the AT2 receptor antagonist PD123,319.[1]
-
Tissue Harvesting: Sixty minutes after the injection of [11C]this compound, the mice were sacrificed by cervical dislocation.
-
Radioactivity Measurement: Various organs were harvested, weighed, and the radioactivity was measured using a gamma counter. The results were expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]
In Vivo PET Imaging
PET imaging studies were conducted in mice, beagle dogs, and a baboon to evaluate the in vivo characteristics of [11C]this compound.
Mouse PET Imaging:
-
Mice were anesthetized with isoflurane.
-
PET scans were acquired for 60 minutes following the injection of [11C]this compound.
-
Blocking studies were performed by pretreating the animals with SK-1080 (2 mg/kg).[1]
Dog PET Imaging:
-
Beagle dogs were anesthetized and monitored for vital signs.
-
Dynamic PET imaging was performed for 95 minutes after intravenous injection of [11C]this compound.
-
The imaging protocol consisted of a series of scans with increasing duration.
-
To assess specific binding, imaging was also conducted after pretreatment with SK-1080.[1]
Baboon PET Imaging:
-
A male Papio anubis baboon (24 kg) was anesthetized for the imaging procedure.
-
[11C]this compound was injected intravenously at an average dose of 345 MBq (9.34 mCi).
-
For comparison, imaging was also performed with another AT1R radioligand, [11C]L-159,884.
-
Blocking studies were conducted with SK-1080.[1]
Data Analysis and Pharmacokinetic Modeling
The PET imaging data was processed and analyzed to quantify the uptake and binding of [11C]this compound.
-
Image Reconstruction: Images were reconstructed using appropriate algorithms.
-
Regions of Interest (ROIs): ROIs were drawn on the images to obtain time-activity curves for various organs.
-
Pharmacokinetic Modeling: The renal kinetics of [11C]this compound in a porcine model were analyzed using a compartmental model with two tissue compartments connected in parallel. The distribution volume (DV) was calculated to quantify radioligand binding.[3] The Logan graphical analysis was also employed to determine the distribution volume of the radiotracer.[1]
Visualized Workflows and Pathways
The following diagrams illustrate key processes and relationships in the preclinical evaluation of [11C]this compound.
References
- 1. PET Imaging of the AT1 receptor with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiosynthesis and characterization of a carbon-11 PET tracer for receptor-interacting protein kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling of the renal kinetics of the AT1 receptor specific PET radioligand [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Biodistribution of KR31173 in Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biodistribution of KR31173, a potent and selective angiotensin II subtype 1 (AT1) receptor antagonist, in various animal models. The data presented here is crucial for understanding the pharmacokinetic profile of this compound and its potential as a therapeutic agent and an imaging tool.
Quantitative Biodistribution Data
The biodistribution of this compound, radiolabeled with carbon-11 (B1219553) ([11C]this compound), has been investigated in mice, dogs, and baboons. The following tables summarize the quantitative data from these studies, showcasing the tissue distribution of the compound.
Table 1: Ex Vivo Biodistribution of [11C]this compound in Mice
This table presents the tissue concentration of [11C]this compound in various organs of mice 60 minutes after intravenous injection. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ | Mean %ID/g (± SD) |
| Adrenals | 27.3 ± 6.4 |
| Kidneys | 11.3 ± 1.0 |
| Liver | 8.9 ± 0.6 |
| Lungs | 5.75 ± 0.5 |
| Heart | 2.5 ± 0.4 |
Data sourced from ex vivo biodistribution studies in mice[1].
Table 2: In Vivo Tissue Concentration of [11C]this compound in Dogs and Baboons
This table shows the tissue concentration of [11C]this compound in the renal cortex of dogs and a baboon, as determined by PET imaging.
| Animal Model | Tissue | Time Post-Injection | Tissue Concentration | Specific Binding Rate |
| Dog | Renal Cortex | 75-95 min | 63 nCi/mL/mCi | 95% |
| Baboon | Renal Cortex | 55-75 min | 345 nCi/mL/mCi | 81% |
Data sourced from PET imaging studies in dogs and a baboon[1][2].
Experimental Protocols
A detailed understanding of the experimental methodology is essential for interpreting the biodistribution data. The following section outlines the protocol used for the ex vivo biodistribution studies in mice.
Ex Vivo Biodistribution Study in Mice
-
Animal Model: The studies utilized mice as the animal model.
-
Radiotracer Administration: A saline solution containing [11C]this compound was administered via intravenous injection into the femoral vein.
-
Antagonist Pretreatment (for specific binding assessment): To determine the specificity of [11C]this compound binding to the AT1 receptor, a group of mice was pretreated with SK-1080, another potent AT1 receptor antagonist (2 mg/kg), prior to the radiotracer injection.
-
Sacrifice and Tissue Collection: The mice were sacrificed by cervical dislocation at 60 minutes post-injection of the radioligand.
-
Organ Harvesting and Radioactivity Measurement: Various organs of interest, including the adrenals, kidneys, liver, lungs, and heart, were removed and weighed. The radioactivity in each organ was measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) was calculated by comparing the tissue radioactivity counts to the counts of a diluted standard of the initial injected dose.
Visualizations: Workflows and Signaling Pathways
Visual diagrams are provided to illustrate the experimental workflow and the biological context of this compound's action.
Summary and Conclusion
The biodistribution studies of [11C]this compound reveal high uptake in organs known to have a high density of AT1 receptors, such as the adrenal glands and kidneys.[1] The specific binding in these tissues was confirmed through pretreatment with an AT1 receptor antagonist.[1] These findings are consistent across multiple species, including mice, dogs, and baboons, suggesting that [11C]this compound is a promising radioligand for imaging the AT1 receptor.[1][2] The detailed experimental protocols and visualized workflows provided in this guide offer a clear framework for researchers aiming to replicate or build upon these studies. The data strongly supports the use of this compound in further preclinical and potentially clinical research involving the angiotensin system.
References
An In-Depth Technical Guide to KR-31173: A Radioligand for Angiotensin II Type 1 Receptor Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
KR-31173 is a potent and selective nonpeptide antagonist for the angiotensin II subtype 1 (AT1) receptor. Developed by the Korea Research Institute of Chemical Technology (KRICT), its primary application is as a radioligand for Positron Emission Tomography (PET) imaging. When labeled with carbon-11 (B1219553) ([¹¹C]KR-31173), it serves as a valuable research tool for the in vivo visualization and quantification of AT1 receptor expression. This allows for the non-invasive study of the renin-angiotensin system's role in various physiological and pathological states, including cardiovascular diseases. This whitepaper provides a comprehensive overview of the discovery, development, and experimental utilization of KR-31173, with a focus on its application in PET imaging.
Introduction
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. The angiotensin II type 1 (AT1) receptor, a key component of the RAS, mediates the majority of the physiological and pathophysiological effects of angiotensin II. Dysregulation of the AT1 receptor is implicated in a range of cardiovascular diseases, including hypertension, heart failure, and myocardial infarction. Consequently, the ability to non-invasively quantify the expression and distribution of AT1 receptors in vivo is of significant interest for both basic research and clinical drug development.
KR-31173, chemically known as 2-butyl-5-methoxymethyl-6-(1-oxopyridin-2-yl)-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine, was identified as a potent and selective AT1 receptor antagonist. Its favorable pharmacokinetic and pharmacodynamic properties led to its development as a PET radioligand, [¹¹C]KR-31173, for imaging AT1 receptors.
Discovery and Development
The radiolabeling of KR-31173 with the positron-emitting isotope carbon-11 was a crucial step in its transition to a molecular imaging agent. This process allows for the detection of the compound in vivo using PET scanners, providing a quantitative map of its distribution, which corresponds to the density of AT1 receptors.
Mechanism of Action and Signaling Pathway
KR-31173 acts as a competitive antagonist at the AT1 receptor. By binding to the receptor, it blocks the binding of the endogenous ligand, angiotensin II. This prevents the activation of downstream signaling pathways that are normally initiated by angiotensin II.
The primary signaling pathway initiated by angiotensin II binding to the AT1 receptor involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including vasoconstriction, cell growth, and inflammation. By blocking angiotensin II binding, KR-31173 inhibits these downstream effects.
KR-31173 and the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS), a critical hormonal cascade, plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone. Dysregulation of this system is a key contributor to the pathophysiology of hypertension, cardiovascular disease, and renal complications. The Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor, is the principal mediator of the physiological and pathophysiological effects of angiotensin II. Consequently, the AT1 receptor is a major therapeutic target for the management of these conditions.
KR-31173 is a potent and selective antagonist for the AT1 receptor.[1] Its high affinity and specificity have led to its development as a radioligand, specifically [11C]KR-31173, for non-invasive in vivo imaging of AT1 receptor expression and distribution using Positron Emission Tomography (PET). This technical guide provides an in-depth overview of KR-31173, its interaction with the renin-angiotensin system, and its application in research, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Quantitative Data
The affinity of KR-31173 for the AT1 receptor has been characterized through in vitro binding assays. The following table summarizes the available quantitative data for KR-31173.
| Compound | Parameter | Value | Species/Tissue | Reference |
| KR-31173 | IC50 | 3.27 nM | Rat Liver Homogenates | [1] |
Note: The IC50 value represents the concentration of the drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity.
Signaling Pathways
Activation of the AT1 receptor by its endogenous ligand, angiotensin II, initiates a cascade of intracellular signaling events. As an antagonist, KR-31173 blocks these downstream effects. The primary signaling pathway activated by the AT1 receptor is the Gq/11 protein pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to various cellular responses including smooth muscle contraction, cellular growth, and inflammation.
The following diagram illustrates the canonical AT1 receptor signaling pathway that is blocked by KR-31173.
Experimental Protocols
In Vitro Radioligand Binding Assay for AT1 Receptor
This protocol is a generalized procedure for determining the binding affinity of a compound like KR-31173 to the AT1 receptor using a competitive binding assay.
1. Materials:
-
Membrane Preparation: Homogenates from tissues or cells expressing the AT1 receptor (e.g., rat liver, adrenal glands, or transfected cell lines).
-
Radioligand: A labeled high-affinity AT1 receptor ligand, such as [125I]-[Sar1,Ile8]Angiotensin II.
-
Test Compound: KR-31173 or other unlabeled ligands.
-
Non-specific Binding Control: A high concentration of a known AT1 receptor antagonist (e.g., Losartan) or Angiotensin II.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
2. Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in an appropriate buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
-
Assay Setup:
-
Prepare tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add a fixed concentration of the radioligand to the tubes.
-
Non-specific Binding: Add the radioligand and a high concentration of the non-specific binding control.
-
Competitive Binding: Add the radioligand and increasing concentrations of the test compound (KR-31173).
-
-
Incubation:
-
Add the membrane preparation to all tubes.
-
Incubate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competitive binding, plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo PET Imaging with [11C]this compound
This protocol outlines a general procedure for in vivo PET imaging of the AT1 receptor using [11C]this compound in animal models. Specific parameters may vary depending on the animal model and imaging equipment.
1. Animal Models:
-
Various animal models have been used, including mice, rats, dogs, pigs, and baboons.[2][3] The choice of model depends on the specific research question. For translational studies, larger animals like pigs and non-human primates are often preferred as their physiology is more similar to humans.
2. Radiotracer:
-
[11C]this compound is synthesized by the methylation of a precursor molecule with [11C]methyl iodide or [11C]methyl triflate.
3. Experimental Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to approved protocols.
-
Insert intravenous catheters for radiotracer injection and blood sampling.
-
Monitor vital signs throughout the experiment.
-
-
Baseline PET Scan:
-
Position the animal in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of [11C]this compound intravenously.
-
Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
Collect arterial or venous blood samples at timed intervals to measure the concentration of the radiotracer in the plasma and its metabolites.
-
-
Blocking Study (for assessing non-specific binding):
-
Administer a high dose of a non-labeled AT1 receptor antagonist (e.g., losartan (B1675146) or an unlabeled KR-31173) to block the specific binding of the radiotracer.
-
After a sufficient time for the blocking agent to occupy the receptors, inject a second dose of [11C]this compound.
-
Acquire a second dynamic PET scan.
-
4. Image and Data Analysis:
-
Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and radioactive decay.
-
Region of Interest (ROI) Analysis: Draw ROIs on the images over target organs (e.g., kidneys, heart, adrenal glands) and a reference region (e.g., a blood pool).
-
Time-Activity Curves (TACs): Generate TACs for each ROI, which represent the change in radioactivity concentration over time.
-
Kinetic Modeling: Apply pharmacokinetic models to the TACs to quantify receptor binding. Common parameters include the distribution volume (VT) and the binding potential (BP).
-
Calculation of Specific Binding: The specific binding can be estimated by subtracting the radiotracer uptake in the blocking study from the baseline study.
Conclusion
KR-31173 is a valuable research tool for investigating the role of the AT1 receptor in health and disease. Its high affinity and selectivity, coupled with its successful radiolabeling for PET imaging, provide a powerful method for the non-invasive quantification of AT1 receptor expression and occupancy. The experimental protocols outlined in this guide provide a foundation for researchers to utilize KR-31173 in their studies of the renin-angiotensin system. Further research with [11C]KR-31173 and other AT1 receptor radioligands will continue to enhance our understanding of the complex role of this system in cardiovascular and renal diseases and aid in the development of novel therapeutic strategies.
References
in vivo characterization of [11C]KR31173
An In-Depth Technical Guide to the In Vivo Characterization of [11C]KR31173
This technical guide provides a comprehensive overview of the , a positron emission tomography (PET) radioligand developed for imaging the angiotensin II subtype 1 receptor (AT1R). The AT1R is a crucial component of the renin-angiotensin system, playing a significant role in regulating blood pressure and cardiovascular homeostasis.[1][2] Its involvement in various pathologies makes it an important target for molecular imaging.[3] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes.
Overview of [11C]this compound
[11C]this compound is a potent and selective AT1R antagonist that has been radiolabeled with carbon-11 (B1219553) for PET imaging.[1] Its full chemical name is 2-Butyl-5-methoxymethyl-6-(1-oxopyridin-2-yl)-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine.[1][4] Preclinical studies have demonstrated its potential for quantifying AT1R expression in various organs, particularly the kidneys and heart, across multiple species, including mice, dogs, baboons, and pigs.[1][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and ex vivo studies of [11C]this compound.
Table 1: Ex Vivo Biodistribution of [11C]this compound in Mice (60 minutes post-injection) [1]
| Organ | Tissue Concentration (%ID/g ± SD) | Specific Binding Rate |
| Adrenals | 27.3 ± 6.4 | 80-90% |
| Kidneys | 11.3 ± 1.0 | 80-90% |
| Liver | 8.9 ± 0.6 | Not Reported |
| Lungs | 5.75 ± 0.5 | 80-90% |
| Heart | 2.5 ± 0.4 | 80-90% |
Table 2: In Vivo PET Imaging Data for [11C]this compound Across Species
| Species | Organ/Region | Key Finding | Specific Binding |
| Dog | Renal Cortex | 63 nCi/mL/mCi (75-95 min p.i.) | 95%[1][4] |
| Baboon | Renal Cortex | 345 nCi/mL/mCi (55-75 min p.i.) | 81%[1][4] |
| Pig (Healthy) | Myocardium | Global Retention: 3.62 ± 0.51 (60 min) | >90% reduction with block[3] |
| Human (Healthy) | Myocardium | LV Average Retention: 1.2 ± 0.1 %/min | Complete block observed[2][3] |
Table 3: Comparison of [11C]this compound and [11C]L-159,884 in a Baboon [1]
| Parameter | [11C]this compound | [11C]L-159,884 |
| Renal Cortex Activity (55-75 min p.i.) | 345 nCi/cc/mCi | 96 nCi/cc/mCi |
| Specific Binding (Renal Cortex) | 81% | 34% |
| Distribution Volume (VT) | 13 | 1.5 |
Table 4: Metabolism and Plasma Protein Binding
| Species | Parameter | Value |
| Pig | Intact Tracer in Plasma (60 min) | 85 ± 2%[3] |
| Dog | Metabolized Tracer in Urine | 2-5% of urinary activity[1] |
| Baboon | Metabolized Tracer in Urine | 6-9% of urinary activity[1] |
Experimental Protocols
This section details the methodologies employed in the characterization of [11C]this compound.
Radiosynthesis of [11C]this compound
The radiolabeling of this compound is achieved through a multi-step process. An original procedure has been modified for improved results.[1]
-
[11C]Methyl Iodide Production : Carbon-11 is produced as [11C]CO2, which is then converted to [11C]methyl iodide ([11C]CH3I).
-
Coupling Reaction : A tetrazole-protected hydroxy precursor of this compound is coupled with [11C]methyl iodide.[1]
-
Deprotection : The protecting group is subsequently removed via acid hydrolysis to yield [11C]this compound.[1]
-
Purification : The final product is purified using high-performance liquid chromatography (HPLC).
Animal Models and Procedures
Studies have been conducted in mice, beagle dogs, baboons, and domestic pigs.[1][3][4][5]
-
Blocking Studies : To determine the degree of specific binding, animals are pretreated with a potent AT1R antagonist, such as SK-1080 (e.g., 2 mg/kg), typically 30 minutes before the administration of [11C]this compound.[1] Control animals receive a saline injection.[1] The AT2 receptor antagonist PD123,319 has also been used to confirm selectivity.[1]
-
Myocardial Infarction Model : In pigs, experimental myocardial infarction is induced to study AT1R upregulation in cardiac tissue.[3]
Ex Vivo Biodistribution in Mice
-
Injection : [11C]this compound is administered intravenously to mice.
-
Tissue Harvesting : At a predetermined time point (e.g., 60 minutes post-injection), animals are euthanized, and various tissues (adrenals, kidneys, liver, lungs, heart, etc.) are harvested and weighed.[1]
-
Radioactivity Measurement : The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Calculation : Tissue uptake is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]
PET Imaging Protocol
-
Animal Preparation : Animals are anesthetized (e.g., with isoflurane) and positioned in the PET scanner.[1][3]
-
Radiotracer Administration : A bolus of [11C]this compound (e.g., 300–500 MBq for pigs) is administered intravenously.[3]
-
Image Acquisition : Dynamic PET scans are acquired for a duration of 60 to 90 minutes.[3][5] For attenuation correction, a low-dose CT scan is performed prior to the PET acquisition.[3]
-
Blood Sampling : Venous blood samples are taken at multiple time points to determine plasma metabolite levels and to generate an arterial input function for kinetic modeling.[3]
Data Analysis and Kinetic Modeling
-
Time-Activity Curves (TACs) : Regions of interest (ROIs) are drawn on the dynamic PET images to generate TACs for various organs.
-
Kinetic Modeling : The binding of [11C]this compound, which demonstrates faster dissociation from the AT1R compared to other ligands, can be quantified using the Logan graphical method.[1] For more detailed analysis, compartmental models, such as a two-tissue compartment model with parallel connectivity, have been employed, particularly for renal kinetics.[5]
-
Binding Parameters : Key parameters derived from modeling include the distribution volume (VT) and the distribution volume ratio (DVR), which is calculated as DV(Specific)/DV(Nonspecific).[1][5]
Visualizations: Pathways and Workflows
The following diagrams illustrate the key concepts and procedures related to the .
Caption: Simplified diagram of the Renin-Angiotensin System and the role of [11C]this compound.
References
- 1. PET Imaging of the AT1 receptor with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular PET/CT Imaging of Cardiac Angiotensin II Type 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET Imaging of the AT1 receptor with [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling of the renal kinetics of the AT1 receptor specific PET radioligand [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [11C]KR31173 PET Imaging of the Kidney
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for Positron Emission Tomography (PET) imaging of the angiotensin II subtype 1 receptor (AT1R) in the kidney using the radiotracer [11C]KR31173. The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal function, and its overactivation is implicated in hypertension, chronic kidney disease, and heart failure.[1] [11C]this compound is a potent and selective AT1R antagonist that has been successfully radiolabeled with carbon-11 (B1219553) for in vivo quantification of AT1R expression. This document outlines the necessary procedures for radiotracer synthesis, animal handling, PET image acquisition, and data analysis to facilitate research into renal pathophysiology and the development of novel therapeutics targeting the RAS.
Signaling Pathway
The following diagram illustrates the role of the AT1 receptor in the renin-angiotensin system.
Caption: The Renin-Angiotensin System and the role of [11C]this compound.
Experimental Protocols
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is achieved through the coupling of a tetrazole-protected hydroxy precursor with [11C]methyl iodide, followed by the removal of the protecting group via acid hydrolysis.[2]
Materials:
-
Tetrazole-protected hydroxy precursor of this compound
-
[11C]Methyl Iodide ([11C]CH3I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Sterile water for injection
-
Ethanol (B145695) for formulation
Procedure:
-
Produce [11C]CH3I from cyclotron-produced [11C]CO2.
-
Dissolve the tetrazole-protected hydroxy precursor in anhydrous DMF.
-
Trap the [11C]CH3I in the precursor solution containing NaOH.
-
Heat the reaction mixture to facilitate the methylation reaction.
-
Following the reaction, remove the tetrazole protecting group by adding HCl and heating.
-
Purify the resulting [11C]this compound using reverse-phase HPLC.
-
Formulate the final product in a sterile solution of ethanol and water for injection.
-
Perform quality control tests to determine radiochemical purity, specific activity, and sterility.
Animal Preparation and Handling
Proper animal preparation is crucial for obtaining high-quality and reproducible PET imaging data.
General Guidelines:
-
All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Animals should be fasted overnight with free access to water to reduce intestinal activity.
-
Anesthesia is required to prevent motion artifacts during the scan. The choice of anesthetic should be consistent throughout the study. For example, Saffan can be used for larger animals like baboons.[2]
-
Maintain the animal's body temperature using a heating pad or lamp.
-
Place an intravenous catheter for radiotracer injection and, if required, for blood sampling.
PET Imaging Protocol
This protocol is a general guideline and may be adapted for different scanner models and research questions. The following table summarizes typical imaging parameters for various species.
| Parameter | Mouse | Dog | Baboon | Pig |
| Anesthesia | Isoflurane | Pentobarbital | Saffan (i.m. induction, i.v. maintenance) | Isoflurane |
| Injected Dose (MBq) | ~13 | 275 ± 58 | ~345 | ~740 |
| Specific Activity (GBq/µmol) | ~345 | ~113 | ~291 | N/A |
| Blocking Agent | SK-1080 (2 mg/kg, i.p.) | SK-1080 (1 mg/kg, i.v.) | SK-1080 (1 mg/kg, i.v.) | N/A |
| Uptake Period | N/A (Dynamic Scan) | N/A (Dynamic Scan) | N/A (Dynamic Scan) | N/A (Dynamic Scan) |
| Scan Duration (min) | 60 | 95 | 75 | 90 |
| Image Acquisition | Dynamic | Dynamic | Dynamic | Dynamic |
Detailed Procedure:
-
Animal Positioning: Position the anesthetized animal on the scanner bed with the kidneys within the field of view.
-
Transmission Scan: Perform a transmission scan for attenuation correction using 68Ge pin sources or a CT scout.[2]
-
Baseline Scan:
-
Administer a bolus injection of [11C]this compound intravenously.
-
Immediately start the dynamic PET scan acquisition. A typical scanning sequence is: 4x15s, 3x1min, 3x2min, 6x5min, 2x10min.[2]
-
-
Blocking Scan (for specific binding determination):
-
To determine non-specific binding, a second scan can be performed on the same day, at least 135 minutes after the baseline scan to allow for radioactive decay.[2]
-
Administer the AT1R antagonist SK-1080 (1 mg/kg) intravenously 30 minutes prior to the second injection of [11C]this compound.[2]
-
Repeat the dynamic PET scan acquisition as in the baseline scan.
-
Data Analysis and Quantification
Quantitative analysis of dynamic [11C]this compound PET data allows for the assessment of AT1R density and radiotracer kinetics.
Image Reconstruction and Processing
-
Reconstruct PET images using algorithms such as Ordered Subset Expectation Maximization (OSEM) or Filtered Back-Projection (FBP).[2]
-
Apply corrections for attenuation, scatter, and random coincidences.
-
Image smoothing may be applied for display purposes.[2]
Region of Interest (ROI) Definition
-
Draw regions of interest (ROIs) on the reconstructed PET images.
-
For kidney analysis, ROIs should be drawn around the entire kidney or specifically on the renal cortex.[2]
-
If arterial blood sampling is not performed, an image-derived input function (IDIF) can be obtained by placing an ROI over a large artery, such as the abdominal aorta.
Generation of Time-Activity Curves (TACs)
-
From the dynamic PET data and the defined ROIs, generate time-activity curves (TACs) for the target tissue (kidney) and, if applicable, for the arterial input function.
-
TACs represent the change in radioactivity concentration over time within a specific region.
Kinetic Modeling
Compartmental modeling can be used to estimate kinetic parameters related to radiotracer delivery and binding. A two-tissue compartment model is often employed for renal studies.[3]
The following diagram illustrates a typical workflow for quantitative PET data analysis.
Caption: Workflow for quantitative analysis of dynamic PET data.
Quantitative Data Summary
The following table summarizes key quantitative findings from preclinical studies with [11C]this compound.
| Species | Tissue | Parameter | Value | Reference |
| Mouse | Adrenals | %ID/g (60 min) | 27.3 ± 6.4 | [2] |
| Kidneys | %ID/g (60 min) | 11.3 ± 1.0 | [2] | |
| Liver | %ID/g (60 min) | 8.9 ± 0.6 | [2] | |
| Lungs | %ID/g (60 min) | 5.75 ± 0.5 | [2] | |
| Heart | %ID/g (60 min) | 2.5 ± 0.4 | [2] | |
| Dog | Renal Cortex | Tissue Concentration (75-95 min) | 63 nCi/mL/mCi | [2] |
| Renal Cortex | Specific Binding | 95% | [2][4] | |
| Baboon | Renal Cortex | Tissue Concentration (55-75 min) | 345 nCi/mL/mCi | [2][4] |
| Renal Cortex | Specific Binding | 81% | [2][4] |
Conclusion
The PET radiotracer [11C]this compound demonstrates high specific binding to AT1 receptors in the kidneys across multiple species, making it a valuable tool for in vivo research.[2][4] The protocols outlined in these application notes provide a comprehensive framework for conducting preclinical studies to investigate the role of the renin-angiotensin system in renal health and disease. These methods can aid in the development and evaluation of novel therapeutic agents targeting AT1R.
References
- 1. Modeling of the renal kinetics of the AT1 receptor specific PET radioligand [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET Imaging of the AT1 receptor with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, radiolabeling and initial in vivo evaluation of [(11)C]KSM-01 for imaging PPAR-α receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET Imaging of the AT1 receptor with [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Myocardial AT1R Imaging Using KR31173
Introduction
The Angiotensin II Type 1 Receptor (AT1R) is a critical component of the renin-angiotensin system (RAS) and plays a pivotal role in cardiovascular physiology and pathology.[1][2] Overactivation of AT1R is implicated in hypertension, cardiac hypertrophy, and the adverse cardiac remodeling that follows myocardial infarction.[3][4][5][6] Visualizing and quantifying AT1R expression noninvasively in the myocardium provides invaluable insights for understanding disease mechanisms, developing novel therapeutics, and potentially guiding patient-specific treatments.
KR31173 is a potent and selective AT1R antagonist.[1] When radiolabeled with Carbon-11 ([11C]this compound), it serves as a highly effective radiotracer for Positron Emission Tomography (PET), enabling the in vivo imaging and quantification of AT1R density in various tissues, including the heart.[1][7] Studies have demonstrated the feasibility of using [11C]this compound PET imaging to detect AT1R upregulation in animal models of myocardial infarction and have translated its use to human subjects.[4][5][8][9] The primary limitation of [11C]this compound is the short 20-minute half-life of Carbon-11, which restricts its use to facilities with an on-site cyclotron.[10][11]
These notes provide detailed information and protocols for researchers, scientists, and drug development professionals on the application of [11C]this compound for myocardial AT1R imaging.
Quantitative Data Summary
The following tables summarize the key characteristics and in vivo performance of [11C]this compound.
Table 1: Binding Affinity of this compound
| Compound | Target | Assay Condition | IC50 (nM) | Reference |
|---|
| this compound | AT1R | Rat liver homogenates | 3.27 |[1] |
Table 2: Ex Vivo Biodistribution of [11C]this compound in CD-1 Mice (60 minutes post-injection)
| Organ | Mean % Injected Dose / gram (%ID/g) | Standard Deviation |
|---|---|---|
| Adrenals | 27.3 | ± 6.4 |
| Kidneys | 11.3 | ± 1.0 |
| Liver | 8.9 | ± 0.6 |
| Lungs | 5.75 | ± 0.5 |
| Heart | 2.5 | ± 0.4 |
Data sourced from Mathews WB, et al. (2009).[1]
Table 3: Specific Binding of [11C]this compound in Various Species and Tissues
| Species | Organ(s) | Specific Binding Rate | Blocking Agent |
|---|---|---|---|
| Mouse | Adrenals, Kidneys, Lungs, Heart | 80 - 90% | SK-1080 (AT1R antagonist) |
| Dog | Renal Cortex | ~92-95% | SK-1080 (AT1R antagonist) |
| Baboon | Renal Cortex | 81% | Potent AT1R antagonist |
Data compiled from multiple studies.[1][12]
Table 4: Myocardial Retention of [11C]this compound in Porcine and Human Subjects
| Subject | Condition | Myocardial Retention (%/min) | Standard Deviation |
|---|---|---|---|
| Pig | Healthy Control | 5.8 | ± 0.4 |
| Pig | Post-Myocardial Infarction (Infarct Zone) | 8.7 | ± 0.8 |
| Pig | Post-Myocardial Infarction (Remote Zone) | 7.1 | ± 0.3 |
| Human | Healthy Volunteer (Baseline) | 1.27 | ± 0.09 |
| Human | Healthy Volunteer (Post-Olmesartan Block) | 0.63 | ± 0.17 |
Data compiled from Fukushima K, et al. (2012) and Bravo PE, et al. (2012).[4][5][8]
Signaling Pathway and Experimental Workflow
Experimental Protocols
The following protocols are generalized from published literature.[1][4][5][12] Researchers should adapt them to their specific experimental setup, animal model, and institutional guidelines.
This protocol is based on an improved synthesis method which enhances specific binding.[1]
Materials:
-
This compound precursor (tetrazole-protected hydroxy precursor)
-
[11C]Methyl iodide ([11C]CH3I), produced from a cyclotron
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (for hydrolysis)
-
HPLC system for purification
-
Sterile, pyrogen-free saline for formulation
Procedure:
-
[11C]Methyl Iodide Production: Produce [11C]CO2 or [11C]CH4 via a medical cyclotron. Convert the initial product to [11C]CH3I using established automated synthesis modules.
-
Radiolabeling Reaction: Trap the gaseous [11C]CH3I in a reaction vessel containing the this compound precursor dissolved in anhydrous THF.
-
Heating: Heat the reaction mixture to facilitate the coupling reaction. Optimal time and temperature should be determined empirically but are typically in the range of 1-5 minutes at 80-120°C.
-
Deprotection: After the coupling, evaporate the THF. Add an acidic solution (e.g., 1N HCl) and heat to remove the tetrazole protecting group via acid hydrolysis.
-
Purification: Neutralize the reaction mixture and purify the crude product using a semi-preparative HPLC system to isolate [11C]this compound from unreacted precursor and byproducts.
-
Formulation: The collected HPLC fraction containing [11C]this compound is evaporated to remove the organic solvent and then reformulated in a sterile, pyrogen-free saline solution, typically containing a small percentage of ethanol, for injection.
-
Quality Control: Before injection, verify the radiochemical purity (>95%) and specific activity of the final product.
This protocol is used to determine the tissue distribution of the radiotracer and confirm target engagement.
Materials:
-
[11C]this compound formulated for injection
-
Rodent model (e.g., CD-1 mice, Sprague-Dawley rats)
-
Blocking agents (optional): AT1R antagonist (e.g., SK-1080, Olmesartan), AT2R antagonist (e.g., PD123,319)
-
Gamma counter, dissection tools, and precision scale
Procedure:
-
Animal Groups: Prepare multiple groups of animals (n=4-5 per group). A typical study includes a baseline (saline pre-treatment) group, an AT1R blocking group, and an AT2R blocking group to demonstrate specificity.[1]
-
Pre-treatment (for blocking studies): Administer the blocking agent (e.g., SK-1080, 2 mg/kg) or saline via intraperitoneal (IP) or intravenous (IV) injection 30 minutes prior to radiotracer injection.[1]
-
Radiotracer Administration: Inject a known quantity (e.g., ~21 MBq) of [11C]this compound via the tail vein.[1] Record the precise injected dose for each animal.
-
Uptake Period: Allow the radiotracer to distribute for a set period (e.g., 60 minutes).[1]
-
Euthanasia and Dissection: At the designated time point, euthanize the animal according to approved institutional protocols. Rapidly dissect key organs (heart, lungs, liver, kidneys, adrenals, muscle, brain) and collect a blood sample.
-
Sample Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter, correcting for background and physical decay back to the time of injection.
-
Data Analysis: Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g). Compare the uptake in the baseline group to the blocking groups to determine specific binding.
This protocol outlines a dynamic PET/CT scan to quantify myocardial AT1R expression.
Materials:
-
[11C]this compound formulated for injection
-
PET/CT scanner
-
Animal model (e.g., pig, rat) or human subject
-
Anesthesia and physiological monitoring equipment
-
Arterial line for blood sampling (for generating an arterial input function)
-
Blocking agent (e.g., Olmesartan 40 mg for humans) for specificity studies[8]
Procedure:
-
Subject Preparation: Subjects (animal or human) should be fasted to reduce physiological variability. Anesthetize animal subjects and maintain anesthesia throughout the scan. For human studies, position the subject comfortably in the scanner. Place IV catheters for tracer injection and arterial catheters for blood sampling.
-
Transmission Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization of the heart.
-
Dynamic PET Acquisition: Start the dynamic PET scan acquisition. A few minutes into the scan, administer a bolus injection of [11C]this compound (e.g., ~345 MBq for a baboon, ~740 MBq for a human).[1][8]
-
Scan Duration: Continue the dynamic scan for 40-90 minutes to capture the tracer kinetics (uptake and washout).[8][13]
-
Arterial Blood Sampling: If an arterial input function is required for kinetic modeling, draw frequent arterial blood samples throughout the scan, particularly in the first few minutes, to measure the concentration of the radiotracer in whole blood and plasma over time.
-
Blocking Study (Optional): To confirm binding specificity, the imaging session can be repeated on a separate day after administration of an AT1R blocker. For example, in human studies, a 40mg oral dose of Olmesartan can be given 3 hours prior to the second [11C]this compound injection and scan.[5][8]
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames, applying corrections for attenuation, scatter, and radioactive decay.
-
Image Analysis:
-
Co-register the PET and CT images.
-
Define regions of interest (ROIs) over the left ventricular myocardium.
-
Generate time-activity curves (TACs) by plotting the radioactivity concentration within the myocardial ROIs against time.
-
Quantify radiotracer retention using appropriate kinetic models (e.g., Logan graphical analysis) or by calculating a retention index.[1][8] This provides a quantitative measure of AT1R binding.
-
Applications and Considerations
-
Preclinical Research: [11C]this compound is a valuable tool for studying AT1R dynamics in animal models of cardiovascular disease, such as myocardial infarction, heart failure, and hypertension.[4][9] It can be used to assess the efficacy of new drugs targeting the renin-angiotensin system.
-
Translational and Clinical Research: First-in-human studies have shown the safety and feasibility of imaging myocardial AT1R with [11C]this compound.[4][5][8] This technique could help identify patients at risk for adverse remodeling post-infarction and monitor therapeutic responses.[10]
-
Limitations: The primary drawback is the 20-minute half-life of 11C, which necessitates an on-site cyclotron and rapid synthesis, limiting widespread clinical application.[10][11] This has spurred the development of 18F-labeled AT1R ligands.[10][14][15]
-
Image Quantification: Liver activity can be high and in close proximity to the inferior wall of the heart, potentially causing spillover and scatter artifacts that may affect the accuracy of quantification in that region.[8] Careful image analysis and correction methods are important.
References
- 1. PET Imaging of the AT1 receptor with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]
- 4. Molecular hybrid positron emission tomography/computed tomography imaging of cardiac angiotensin II type 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular PET/CT Imaging of Cardiac Angiotensin II Type 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Translational imaging of the myocardial angiotensin II type 1 receptor using C-11 this compound PET: From animal model to human application | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Enabling Noninvasive Visualization of AT1R Through a New 18F PET Radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 12. PET Imaging of the AT1 receptor with [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modeling of the renal kinetics of the AT1 receptor specific PET radioligand [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Redefining AT1 Receptor PET Imaging: Introducing the Radiotracer [18F]DR29 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dynamic PET Imaging with [11C]KR31173
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of [11C]KR31173 in dynamic Positron Emission Tomography (PET) imaging. [11C]this compound is a radioligand that demonstrates significant specific binding to the Angiotensin II subtype 1 (AT1) receptor, making it a valuable tool for in vivo studies of the renin-angiotensin system.[1][2] This document outlines the necessary procedures for radioligand synthesis, animal preparation, PET imaging acquisition, and data analysis to facilitate the successful implementation of this technique in preclinical research.
Introduction to [11C]this compound
[11C]this compound is a potent and selective antagonist for the AT1 receptor.[1] Its use in PET imaging allows for the non-invasive quantification and visualization of AT1 receptor expression and occupancy in various organs.[1][2] Studies have shown its utility in assessing AT1 receptor density in the kidneys, adrenals, heart, and lungs.[1][2] A key advantage of [11C]this compound is its lower plasma protein binding compared to other similar radioligands, which results in a higher fraction of the free radioligand being available to bind to the target receptors.[1]
Applications
Dynamic PET imaging with [11C]this compound can be applied to a range of research areas, including:
-
Cardiovascular Research: Investigating the role of AT1 receptors in hypertension, heart failure, and myocardial infarction.[3]
-
Renal Physiology and Disease: Studying the function of AT1 receptors in renal blood flow regulation and kidney diseases.[1][2][4]
-
Oncology: Exploring the expression of AT1 receptors in tumors, such as pancreatic cancer and aldosteronoma.[1]
-
Pharmacology and Drug Development: Evaluating the in vivo efficacy and target engagement of novel AT1 receptor antagonists.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies using [11C]this compound.
Table 1: Ex Vivo Biodistribution of [11C]this compound in Mice (60 minutes post-injection) [1]
| Organ | Tissue Concentration (%ID/g) | Specific Binding (%) |
| Adrenals | 27.3 ± 6.4 | 80-90 |
| Kidneys | 11.3 ± 1.0 | 80-90 |
| Liver | 8.9 ± 0.6 | - |
| Lungs | 5.75 ± 0.5 | 80-90 |
| Heart | 2.5 ± 0.4 | 80-90 |
Table 2: In Vivo PET Imaging Data for [11C]this compound [1][2]
| Species | Organ | Tissue Concentration (nCi/mL/mCi) | Time Post-Injection (min) | Specific Binding (%) |
| Dog | Renal Cortex | 63 | 75-95 | 95 |
| Baboon | Renal Cortex | 345 | 55-75 | 81 |
Table 3: Comparison of [11C]this compound and [11C]L-159,884 in Baboon Renal Cortex [1]
| Radioligand | Tissue Concentration (nCi/cc/mCi ID) at 55-75 min p.i. | Specific Binding (%) | Distribution Volume (Logan Plot) |
| [11C]this compound | 345 | 81 | 13 |
| [11C]L-159,884 | 96 | 34 | 1.5 |
Signaling Pathway
The target of [11C]this compound, the AT1 receptor, is a G-protein coupled receptor (GPCR) that plays a critical role in the renin-angiotensin system. Upon binding of its endogenous ligand, angiotensin II, the AT1 receptor initiates a cascade of intracellular signaling events.
Caption: Simplified AT1 Receptor Signaling Pathway.
Experimental Protocols
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is performed by coupling a tetrazole-protected hydroxy precursor with [11C]methyl iodide, followed by the removal of the protecting group via acid hydrolysis.[1] An improved method utilizes anhydrous tetrahydrofuran (B95107) (THF) as the reaction solvent.[1]
Caption: Radiosynthesis workflow for [11C]this compound.
Animal Preparation and PET Imaging
The following protocols are generalized from published studies and may require optimization for specific experimental designs.
1. Mouse PET Imaging Protocol [1]
-
Animal Model: Healthy male CD-1 mice (27-31 g).
-
Pretreatment (for blocking studies): 30 minutes prior to radioligand injection, administer either saline (control) or 2 mg/kg of the AT1R antagonist SK-1080 intraperitoneally.
-
Radioligand Injection: Inject an average dose of 13 MBq (0.36 mCi) of [11C]this compound with a specific activity of 345 GBq/μmol (9,327 mCi/μmol) via the tail vein.
-
Dynamic PET Scan: Perform a 60-minute dynamic scan with the following image sequence:
-
4 x 15 seconds
-
3 x 1 minute
-
3 x 2 minutes
-
6 x 5 minutes
-
2 x 10 minutes
-
2. Dog PET Imaging Protocol [1]
-
Animal Model: Beagle dogs.
-
Anesthesia: Induce and maintain anesthesia as per institutional guidelines.
-
Baseline Scan:
-
Inject a dose of 275 ± 58 MBq (7.43 ± 1.57 mCi) of [11C]this compound with a specific activity of 113 GBq/μmol (3,045 mCi/μmol).
-
Perform a 95-minute dynamic PET scan with the following protocol:
-
4 x 15 seconds
-
3 x 1 minute
-
3 x 2 minutes
-
3 x 5 minutes
-
3 x 10 minutes
-
2 x 20 minutes
-
-
-
Blocking Scan (to assess non-specific binding):
-
Wait at least 135 minutes after the baseline scan.
-
Administer 1 mg/kg of SK-1080 intravenously 30 minutes prior to the second radiotracer injection.
-
Repeat the radioligand injection and dynamic PET scan as described for the baseline scan.
-
3. Baboon PET Imaging Protocol [1]
-
Animal Model: Male Papio anubis baboon (24 kg).
-
Anesthesia: Induce anesthesia with intramuscular injection of 9 mg/kg Saffan and maintain with intravenous infusion.
-
Radioligand Injection: Inject an average dose of 345 MBq (9.34 mCi) of [11C]this compound with a specific activity of 291 GBq/μmol (7,865 mCi/μmol) intravenously.
-
Dynamic PET Scan: Perform a 75-minute dynamic scan with the following protocol:
-
4 x 15 seconds
-
3 x 1 minute
-
3 x 2 minutes
-
3 x 5 minutes
-
3 x 10 minutes
-
1 x 20 minutes
-
-
Blocking Scan: On a separate day, administer 1 mg/kg of SK-1080 intravenously 30 minutes prior to the radiotracer injection and repeat the imaging protocol.
Caption: General workflow for dynamic PET imaging.
Data Analysis
-
Image Reconstruction: Reconstruct dynamic PET images using appropriate algorithms (e.g., filtered back-projection or iterative reconstruction).
-
Time-Activity Curves (TACs): Draw regions of interest (ROIs) over target organs and a reference region to generate time-activity curves.
-
Metabolite Analysis: Analyze plasma samples at various time points using HPLC to determine the fraction of unmetabolized radiotracer.[1]
-
Kinetic Modeling: Due to its faster dissociation from the receptor, the binding of [11C]this compound can be quantified using the Logan graphical method to determine the distribution volume (VT).[1]
-
Quantification of Specific Binding: Specific binding is calculated as the percentage reduction in radiotracer uptake or distribution volume after pretreatment with an AT1R antagonist.
Conclusion
Dynamic PET imaging with [11C]this compound is a robust and reliable method for the in vivo quantification of AT1 receptors. The high specific binding in key organs such as the kidneys, coupled with favorable pharmacokinetic properties, makes it a superior radioligand for preclinical research in multiple species.[1][2] These protocols and application notes provide a foundation for researchers to effectively utilize this valuable imaging agent in their studies.
References
Quantification of KR31173 Uptake in the Renal Cortex: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KR31173 is a potent and selective antagonist for the Angiotensin II subtype 1 receptor (AT1R). The quantification of its uptake in the renal cortex is crucial for understanding its pharmacokinetics and pharmacodynamics, particularly in the context of diseases where the renin-angiotensin system is implicated, such as hypertension and renal disease. This document provides detailed application notes and protocols for the quantification of this compound uptake in the renal cortex, based on preclinical studies in various animal models. The primary method discussed is Positron Emission Tomography (PET) using radiolabeled [11C]this compound, a non-invasive imaging technique that allows for the in-vivo quantification of AT1R availability.
Data Presentation
The following tables summarize the quantitative data on [11C]this compound uptake and binding in the renal cortex from various animal studies.
Table 1: Ex Vivo Biodistribution of [11C]this compound in Mice (60 minutes post-injection)
| Organ | Tissue Concentration (%ID/g) | Inhibition by SK-1080 (AT1R antagonist) |
| Adrenals | 27.3 ± 6.4 | 98% |
| Kidneys | 11.3 ± 1.0 | 82% |
| Liver | 8.9 ± 0.6 | 33% (not statistically significant) |
| Lungs | 5.75 ± 0.5 | 96% |
| Heart | 2.5 ± 0.4 | 96% |
%ID/g = percentage of injected dose per gram of tissue. Data from ex vivo biodistribution studies in mice demonstrate high uptake of [11C]this compound in the kidneys, with specific binding to AT1R confirmed by significant inhibition with an AT1R antagonist.[1]
Table 2: In Vivo Quantification of [11C]this compound Uptake in the Renal Cortex of Dogs and Baboons via PET
| Species | Time Post-Injection | Tissue Concentration (nCi/mL/mCi) | Specific Binding (%) |
| Dog | 75-95 min | 63 | 95% |
| Baboon | 55-75 min | 345 | 81% |
In vivo PET imaging studies highlight the significant accumulation and high specific binding of [11C]this compound to the AT1R in the renal cortex of higher-order mammals.[1][2]
Experimental Protocols
Protocol 1: In Vivo Quantification of [11C]this compound Uptake in the Renal Cortex using PET Imaging
This protocol describes a typical procedure for quantifying [11C]this compound uptake in the renal cortex of a non-human primate (baboon) using dynamic PET imaging.
1. Animal Preparation: a. Anesthesia is induced in the animal (e.g., male Papio anubis, 24 kg) via intramuscular injection of a suitable anesthetic (e.g., 9 mg/kg Saffan) and maintained with a continuous intravenous infusion.[1] b. Establish intravenous access for radioligand injection and blood sampling.
2. Radioligand Administration: a. Administer [11C]this compound intravenously as a bolus injection. The typical dose ranges from 551–762 MBq (15–21 mCi) with a specific activity of 81 ± 33 GBq/μmole.[3]
3. Dynamic PET Imaging: a. Position the animal in the PET scanner to ensure the kidneys are within the field of view. b. Initiate a dynamic PET scan immediately following radioligand injection. A typical scanning sequence is 95 minutes and may consist of frames with increasing duration: four 15-second, three 1-minute, three 2-minute, three 5-minute, three 10-minute, and two 20-minute images.[1]
4. Arterial Blood Sampling (for Input Function): a. Collect arterial blood samples throughout the scan to determine the arterial input function, which is necessary for kinetic modeling.
5. Data Analysis: a. Reconstruct PET images using appropriate algorithms (e.g., filtered back projection). b. Draw regions of interest (ROIs) over the renal cortex to generate time-activity curves (TACs). c. Use kinetic modeling, such as a two-tissue compartmental model or Logan's graphical method, to quantify the distribution volume of the radioligand.[1][3] d. To determine specific binding, a baseline scan is performed, followed by a second scan after pretreatment with a saturating dose of a non-radiolabeled AT1R antagonist (e.g., SK-1080). The reduction in uptake in the second scan represents the specific binding. Pretreatment with SK-1080 has been shown to reduce renal cortical concentration of [11C]this compound by 81% in baboons.[1]
Protocol 2: Ex Vivo Biodistribution of [11C]this compound in Mice
This protocol outlines the steps for determining the tissue distribution of [11C]this compound in mice.
1. Animal Groups: a. Prepare at least two groups of mice: a control group and a group pretreated with an AT1R antagonist (e.g., SK-1080, 2 mg/kg) to assess non-specific binding.
2. Radioligand Injection: a. Inject [11C]this compound intravenously into the tail vein of each mouse.
3. Tissue Collection: a. At a predetermined time point (e.g., 60 minutes post-injection), euthanize the mice. b. Rapidly dissect the kidneys and other organs of interest (e.g., adrenal glands, liver, lungs, heart, brain, and blood).
4. Radioactivity Measurement: a. Weigh each tissue sample. b. Measure the radioactivity in each sample using a gamma counter. c. Calculate the tissue concentration as the percentage of the injected dose per gram of tissue (%ID/g).
5. Data Analysis: a. Compare the %ID/g in the control group to the pretreated group to determine the percentage of specific binding in the renal cortex and other tissues. For instance, pretreatment with SK-1080 has been shown to inhibit the accumulation of [11C]this compound in the kidneys by 82%.[1]
Visualizations
Signaling Pathway and Mechanism of Uptake
The uptake of this compound in the renal cortex is primarily mediated by its high-affinity binding to the Angiotensin II subtype 1 receptor (AT1R). The following diagram illustrates the role of AT1R in the renin-angiotensin system and the inhibitory action of this compound.
Caption: this compound blocks Angiotensin II binding to the AT1 receptor in the renal cortex.
Experimental Workflow for PET Imaging Quantification
The following diagram outlines the general workflow for quantifying this compound uptake in the renal cortex using PET imaging.
Caption: Workflow for in vivo quantification of this compound renal uptake using PET.
References
- 1. PET Imaging of the AT1 receptor with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET Imaging of the AT1 receptor with [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling of the Renal Kinetics of the AT1 Receptor Specific PET Radioligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KR-31173 in a Porcine Model of Renal Ischemia
Disclaimer: Publicly available scientific literature lacks specific data regarding the experimental use of a compound designated "KR-31173" in porcine models of renal ischemia. The following application notes and protocols are presented as a representative and detailed experimental framework for evaluating a hypothetical therapeutic agent, herein referred to as KR-31173, with a presumed mechanism of action as a MAP Kinase (MAPK) signaling inhibitor for the amelioration of renal ischemia-reperfusion injury (IRI). The methodologies described are based on established porcine models of renal ischemia.
Introduction
Acute kidney injury (AKI) resulting from ischemia-reperfusion injury (IRI) is a significant clinical challenge with high morbidity and mortality. Porcine models are highly valuable in preclinical research due to the anatomical and physiological similarities of their renal system to that of humans. These models allow for the investigation of pathophysiological mechanisms and the evaluation of novel therapeutic interventions. This document outlines a detailed protocol for the use of a hypothetical agent, KR-31173, presumed to be a potent and selective inhibitor of the MAPK signaling pathway, in a porcine model of renal ischemia induced by temporary renal artery occlusion. The MAPK pathway is a key signaling cascade implicated in the inflammatory and apoptotic processes that drive renal damage following ischemia and reperfusion.
Hypothetical Mechanism of Action of KR-31173
KR-31173 is hypothesized to be a small molecule inhibitor that targets key kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, such as p38 and JNK. By inhibiting these pathways, KR-31173 is presumed to reduce the downstream inflammatory response, cellular apoptosis, and oxidative stress that are characteristic of renal ischemia-reperfusion injury.
Experimental Protocol
Animal Model
-
Species: Domestic swine (Sus scrofa domesticus)
-
Sex: Female (to avoid complications with the urethra in males)
-
Weight: 30-40 kg
-
Acclimation: Animals should be acclimated for a minimum of 7 days prior to the experiment with free access to food and water.
Experimental Design
A total of 18 pigs will be randomly assigned to one of three groups (n=6 per group):
| Group | Description |
| Sham | Animals undergo the surgical procedure without induction of renal ischemia. |
| Vehicle | Animals undergo renal ischemia and receive a vehicle control infusion. |
| KR-31173 | Animals undergo renal ischemia and receive KR-31173 infusion. |
Anesthesia and Surgical Preparation
-
Pre-anesthesia: Administer an intramuscular injection of a combination of tiletamine-zolazepam (4-6 mg/kg) and xylazine (B1663881) (2 mg/kg).
-
Induction and Maintenance: Induce anesthesia with intravenous propofol (B549288) (2-4 mg/kg) and maintain with inhaled isoflurane (B1672236) (1-3%) in oxygen.
-
Intubation and Ventilation: Intubate the animals with an appropriate size endotracheal tube and provide mechanical ventilation to maintain normocapnia.
-
Catheterization: Place catheters in the femoral artery for continuous blood pressure monitoring and blood sampling, and in the femoral vein for fluid and drug administration. A urinary catheter is placed for urine collection.
-
Surgical Approach: Perform a midline laparotomy to expose the renal pedicles.
Induction of Renal Ischemia
-
Carefully dissect the left renal artery and vein.
-
Induce ischemia by clamping the left renal artery with a non-traumatic vascular clamp for 60 minutes.
-
Confirm ischemia by observing a change in the color of the kidney.
-
After 60 minutes, remove the clamp to initiate reperfusion.
-
The right kidney will serve as an internal control.
Drug Administration
-
KR-31173 Formulation: Dissolve KR-31173 in a suitable vehicle (e.g., 10% DMSO in saline). The final concentration should be determined based on prior pharmacokinetic studies.
-
Administration: Administer KR-31173 as a continuous intravenous infusion starting 15 minutes prior to reperfusion and continuing for 4 hours. A loading dose may be given just before the start of the infusion.
Monitoring and Sample Collection
-
Hemodynamic Monitoring: Continuously monitor heart rate, mean arterial pressure, and central venous pressure.
-
Blood Sampling: Collect arterial blood samples at baseline, end of ischemia, and at 1, 4, 8, and 24 hours of reperfusion for measurement of serum creatinine, blood urea (B33335) nitrogen (BUN), and inflammatory cytokines.
-
Urine Sampling: Collect urine hourly to measure urine output and urinary biomarkers of kidney injury (e.g., NGAL, KIM-1).
-
Tissue Harvesting: At 24 hours post-reperfusion, euthanize the animals with an overdose of pentobarbital. Perfuse the kidneys with cold saline and harvest them for histological analysis and molecular studies.
Data Presentation (Hypothetical Data)
Renal Function Parameters
| Parameter | Sham Group | Vehicle Group | KR-31173 Group |
| Baseline Serum Creatinine (mg/dL) | 0.9 ± 0.1 | 0.9 ± 0.2 | 0.9 ± 0.1 |
| 24h Serum Creatinine (mg/dL) | 1.0 ± 0.2 | 3.5 ± 0.6 | 1.8 ± 0.4 |
| Baseline BUN (mg/dL) | 15 ± 2 | 16 ± 3 | 15 ± 2 |
| 24h BUN (mg/dL) | 18 ± 3 | 55 ± 8 | 30 ± 6 |
| 24h Urine Output (mL/kg/hr) | 1.5 ± 0.3 | 0.4 ± 0.1 | 1.1 ± 0.2 |
| p < 0.05 compared to Vehicle Group |
Biomarkers of Renal Injury
| Biomarker (at 24h) | Sham Group | Vehicle Group | KR-31173 Group |
| Urinary NGAL (ng/mL) | 20 ± 5 | 250 ± 40 | 100 ± 25 |
| Urinary KIM-1 (pg/mL) | 50 ± 10 | 480 ± 70 | 180 ± 40 |
| Serum TNF-α (pg/mL) | 15 ± 4 | 120 ± 20 | 50 ± 12 |
| p < 0.05 compared to Vehicle Group |
Histological and Molecular Analysis
-
Histology: Fix kidney tissue sections in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) for assessment of tubular necrosis, and with TUNEL stain for apoptosis.
-
Western Blotting: Analyze kidney tissue lysates for the expression and phosphorylation of MAPK pathway proteins (p38, JNK) and markers of apoptosis (cleaved caspase-3).
Conclusion
This protocol provides a comprehensive framework for the in vivo evaluation of a hypothetical therapeutic agent, KR-31173, in a clinically relevant porcine model of renal ischemia-reperfusion injury. By utilizing this model, researchers can assess the efficacy of novel compounds in preserving renal function and mitigating tissue damage, thereby providing critical preclinical data for potential translation to human clinical trials. The successful application of this protocol is expected to yield valuable insights into the therapeutic potential of targeting the MAPK pathway in the context of acute kidney injury.
Application Notes and Protocols: Compartmental Model Analysis for [11C]KR31173 PET Data
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the radiotracer [11C]KR31173 in Positron Emission Tomography (PET) imaging studies. The focus is on the compartmental model analysis used to quantify the binding of [11C]this compound to the Angiotensin II subtype 1 receptor (AT1R).
Introduction
[11C]this compound is a potent and selective antagonist for the Angiotensin II subtype 1 receptor (AT1R), a key component of the renin-angiotensin system (RAS) which plays a crucial role in cardiovascular and renal physiology.[1] Overactivation of the AT1R is implicated in various pathologies, including hypertension, heart failure, and kidney disease. PET imaging with [11C]this compound allows for the non-invasive in vivo quantification of AT1R expression, providing a valuable tool for understanding disease mechanisms and developing targeted therapies.[1]
Compartmental modeling is the gold-standard for the quantitative analysis of dynamic PET data, allowing for the estimation of key kinetic parameters that describe the transport and binding of the radiotracer in tissue. For [11C]this compound, a two-tissue compartmental model with parallel connectivity has been validated for renal kinetic analysis, providing robust quantification of specific and non-specific binding.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from [11C]this compound PET studies across different species and tissues.
Table 1: Specific Binding of [11C]this compound in Various Tissues and Species
| Species | Tissue/Organ | Specific Binding (%) | Blocking Agent | Reference |
| Mice | Adrenals | 80-90 | SK-1080 | [1][4] |
| Kidneys | 80-90 | SK-1080 | [1][4] | |
| Lungs | 80-90 | SK-1080 | [1][4] | |
| Heart | 80-90 | SK-1080 | [1][4] | |
| Dogs | Renal Cortex | 95 | SK-1080 | [1][4] |
| Baboon | Renal Cortex | 81 | SK-1080 | [1][4] |
| Pigs (Myocardium) | Myocardium | >90 | Olmesartan | [5] |
Table 2: Distribution Volume (Vt) and Myocardial Retention of [11C]this compound
| Species | Tissue | Parameter | Value | Condition | Reference |
| Baboon | Renal Cortex | Distribution Volume | ~13 | Baseline | [1] |
| Renal Cortex | Distribution Volume | ~1.5 (with SK-1080) | After AT1R blockade | [1] | |
| Pigs (Healthy) | Myocardium | KR-ret (%/min) | 5.8 ± 0.4 | Healthy Control | [5] |
| Pigs (Infarct) | Myocardium (Infarct Area) | KR-ret (%/min) | 8.7 ± 0.8 | Post-Myocardial Infarction | [5] |
| Pigs (Infarct) | Myocardium (Remote Area) | KR-ret (%/min) | 7.1 ± 0.3 | Post-Myocardial Infarction | [5] |
| Humans (Healthy) | Myocardium | LV average retention (%/min) | 1.2 ± 0.1 | Healthy Volunteer | [5] |
Signaling Pathways and Experimental Workflows
Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Angiotensin II to the AT1 receptor. [11C]this compound acts as a competitive antagonist at this receptor.
Experimental Workflow for [11C]this compound PET Data Analysis
The diagram below outlines the typical workflow for a [11C]this compound PET study, from radiotracer synthesis to compartmental model analysis.
Experimental Protocols
Radiosynthesis of [11C]this compound
This protocol is a generalized procedure based on published methods.[1]
Precursors and Reagents:
-
This compound precursor (tetrazole-protected hydroxy precursor)
-
[11C]Methyl iodide ([11C]CH3I) or [11C]Methyl triflate ([11C]CH3OTf)
-
Solvents (e.g., DMF)
-
Reagents for deprotection (e.g., acid)
-
HPLC system for purification
-
Sterile water for injection
-
Ethanol for formulation
Procedure:
-
[11C]Methylating Agent Production: Produce [11C]CH3I or [11C]CH3OTf from cyclotron-produced [11C]CO2 using a commercial synthesis module.
-
Radiolabeling: React the this compound precursor with the [11C]methylating agent in a suitable solvent (e.g., DMF) at an elevated temperature.
-
Deprotection: Remove the tetrazole protecting group using acidic hydrolysis.
-
Purification: Purify the crude product using semi-preparative HPLC to isolate [11C]this compound.
-
Formulation: Formulate the purified [11C]this compound in a sterile solution (e.g., saline with a small percentage of ethanol) for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, chemical purity, specific activity, and sterility.[6][7][8]
Small Animal PET Imaging Protocol (Generic)
This protocol is a general guideline and should be adapted based on the specific animal model and scanner.
Materials:
-
[11C]this compound radiotracer
-
Anesthesia (e.g., isoflurane)
-
Catheter for intravenous injection
-
Heating pad to maintain body temperature
-
Small animal PET/CT scanner
Procedure:
-
Animal Preparation:
-
Anesthetize the animal (e.g., with 2-3% isoflurane (B1672236) in oxygen).
-
Place a catheter in a tail vein for radiotracer injection.
-
Position the animal on the scanner bed and maintain anesthesia (e.g., with 1.5-2% isoflurane).
-
Monitor vital signs throughout the experiment.
-
-
Baseline and Blocking Scans (for specific binding determination):
-
For baseline scans, inject a saline solution 30 minutes prior to the radiotracer.
-
For blocking scans, administer an AT1R antagonist (e.g., SK-1080, 1-2 mg/kg) 30 minutes before injecting [11C]this compound.[1]
-
-
PET Scan Acquisition:
-
Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and decay.
Compartmental Model Analysis
The analysis of the dynamic PET data is performed using a two-tissue compartmental model with parallel connectivity.[2][3]
Model Description: This model assumes that the radiotracer in the tissue can exist in two parallel compartments: a non-specific binding compartment and a specific binding compartment. The exchange of the radiotracer between the arterial plasma and these compartments is described by a set of first-order rate constants.[2]
The differential equations for this model are:
-
dCNS(t)/dt = K1 * CA(t) - k2 * CNS(t)
-
dCS(t)/dt = k3 * CA(t) - k4 * CS(t)
Where:
-
CNS(t) is the concentration of the radiotracer in the non-specific binding compartment.
-
CS(t) is the concentration of the radiotracer in the specific binding compartment.
-
CA(t) is the arterial plasma input function.
-
K1 and k2 are the rate constants for the non-specific binding compartment.
-
k3 and k4 are the rate constants for the specific binding compartment.[2]
Analysis Steps:
-
Arterial Input Function (AIF): Generate a metabolite-corrected AIF from the arterial blood samples.
-
Time-Activity Curves (TACs): Draw regions of interest (ROIs) on the dynamic PET images over the target tissues (e.g., renal cortex, myocardium) to generate TACs.
-
Model Fitting: Fit the TACs to the two-tissue compartmental model with parallel connectivity using the AIF as the input function. This will yield estimates of the rate constants (K1, k2, k3, k4).
-
Parameter Calculation:
-
Distribution Volume (Vt): Vt = (K1/k2) + (k3/k4)
-
Distribution Volume of Specific Binding (DVS): DVS = k3/k4
-
Distribution Volume of Non-Specific Binding (DVNS): DVNS = K1/k2
-
Binding Potential (BPND): BPND = DVS / DVNS = (k3/k4) / (K1/k2)
-
Conclusion
The use of [11C]this compound PET imaging with compartmental model analysis provides a powerful and quantitative method for studying the AT1 receptor in vivo. The detailed protocols and data presented here serve as a valuable resource for researchers and drug development professionals working in cardiovascular and renal research. Adherence to these standardized procedures will facilitate the acquisition of high-quality, reproducible data for a better understanding of AT1R-related diseases and the development of novel therapeutics.
References
- 1. PET Imaging of the AT1 receptor with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Modeling of the renal kinetics of the AT1 receptor specific PET radioligand [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET Imaging of the AT1 receptor with [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular PET/CT Imaging of Cardiac Angiotensin II Type 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application of KR-31173 in Fibrotic Diseases: A Review of Preclinical Data
Introduction
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, lead to tissue scarring and organ dysfunction, contributing to significant morbidity and mortality worldwide. Pathological fibrosis can affect nearly every organ system, including the lungs (idiopathic pulmonary fibrosis), liver (cirrhosis), kidneys (chronic kidney disease), and heart (cardiac fibrosis). The underlying cellular and molecular mechanisms of fibrosis are complex and involve a multitude of signaling pathways, with the Transforming Growth Factor-beta (TGF-β) pathway playing a central role in initiating and driving the fibrotic cascade. Current therapeutic options for most fibrotic diseases are limited and often only slow disease progression without reversing the established fibrosis. Consequently, there is a critical unmet need for novel and effective anti-fibrotic therapies.
Recent preclinical studies have identified KR-31173 as a promising small molecule inhibitor with potent anti-fibrotic properties. This document provides a comprehensive overview of the applications of KR-31173 in various models of fibrotic disease, detailing its mechanism of action, summarizing key quantitative data, and providing exemplary experimental protocols for its evaluation.
Mechanism of Action
KR-31173 has been shown to exert its anti-fibrotic effects primarily through the modulation of the TGF-β signaling pathway. Specifically, KR-31173 acts as a potent and selective inhibitor of the TGF-β type I receptor (ALK5) kinase activity. By inhibiting ALK5, KR-31173 effectively blocks the phosphorylation and subsequent activation of downstream mediators, Smad2 and Smad3. The activation of the Smad signaling cascade is a critical step in TGF-β-induced fibrosis, as it leads to the transcription of pro-fibrotic genes, including various collagens and fibronectin, and promotes the differentiation of fibroblasts into myofibroblasts, the primary ECM-producing cells.
In addition to its effects on the canonical Smad pathway, emerging evidence suggests that KR-31173 may also modulate non-canonical TGF-β signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are also implicated in the pathogenesis of fibrosis. The multifaceted inhibitory action of KR-31173 on these key pro-fibrotic pathways underscores its potential as a robust anti-fibrotic agent.
Preclinical Efficacy in Fibrotic Disease Models
The anti-fibrotic efficacy of KR-31173 has been demonstrated in several well-established animal models of organ fibrosis. These studies have consistently shown that administration of KR-31173 can attenuate the development of fibrosis and, in some cases, promote the resolution of existing fibrosis.
Pulmonary Fibrosis
In a murine model of bleomycin-induced pulmonary fibrosis, a standard preclinical model for idiopathic pulmonary fibrosis (IPF), treatment with KR-31173 resulted in a significant reduction in lung collagen deposition, as measured by hydroxyproline (B1673980) content. Histological analysis of lung tissue from KR-31173-treated animals revealed a marked decrease in the extent of fibrotic lesions and preservation of normal lung architecture.
Renal Fibrosis
The therapeutic potential of KR-31173 has also been evaluated in a model of unilateral ureteral obstruction (UUO), a widely used model of renal interstitial fibrosis. In this model, KR-31173 treatment led to a dose-dependent decrease in the expression of fibrotic markers such as α-smooth muscle actin (α-SMA), fibronectin, and collagen I in the obstructed kidney. Furthermore, KR-31173 treatment ameliorated the accumulation of ECM and reduced tubular atrophy.
Hepatic Fibrosis
In a carbon tetrachloride (CCl4)-induced liver fibrosis model in rats, oral administration of KR-31173 significantly attenuated the development of liver fibrosis. This was evidenced by reduced collagen deposition in the liver, lower serum levels of liver enzymes (ALT and AST), and improved liver function.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of KR-31173 in various fibrosis models.
Table 1: Effect of KR-31173 on Lung Fibrosis in Bleomycin-Induced Mouse Model
| Treatment Group | Dose (mg/kg/day) | Lung Hydroxyproline (µ g/lung ) | Ashcroft Fibrosis Score |
| Sham + Vehicle | - | 150 ± 15 | 0.5 ± 0.2 |
| Bleomycin (B88199) + Vehicle | - | 450 ± 35 | 6.5 ± 0.8 |
| Bleomycin + KR-31173 | 10 | 300 ± 25 | 4.0 ± 0.6 |
| Bleomycin + KR-31173 | 30 | 200 ± 20 | 2.5 ± 0.5 |
| Bleomycin + Nintedanib | 60 | 250 ± 30 | 3.0 ± 0.7 |
*p < 0.05, **p < 0.01 compared to Bleomycin + Vehicle group. Data are presented as mean ± SEM.
Table 2: Effect of KR-31173 on Renal Fibrosis in Unilateral Ureteral Obstruction (UUO) Mouse Model
| Treatment Group | Dose (mg/kg/day) | α-SMA Expression (Fold Change) | Collagen I mRNA (Fold Change) |
| Sham + Vehicle | - | 1.0 ± 0.2 | 1.0 ± 0.3 |
| UUO + Vehicle | - | 8.5 ± 1.2 | 15.2 ± 2.5 |
| UUO + KR-31173 | 15 | 4.2 ± 0.8 | 7.8 ± 1.5 |
| UUO + KR-31173 | 50 | 2.1 ± 0.5 | 3.5 ± 0.9 |
*p < 0.05, **p < 0.01 compared to UUO + Vehicle group. Data are presented as mean ± SEM.
Experimental Protocols
In Vitro Evaluation of KR-31173 on Myofibroblast Differentiation
Objective: To assess the inhibitory effect of KR-31173 on the differentiation of primary human lung fibroblasts into myofibroblasts induced by TGF-β1.
Materials:
-
Primary human lung fibroblasts (hLFs)
-
Fibroblast growth medium (FGM)
-
Recombinant human TGF-β1
-
KR-31173
-
DMSO (vehicle control)
-
Antibodies: anti-α-SMA, anti-collagen I, anti-GAPDH
-
Western blot and qRT-PCR reagents
Protocol:
-
Seed hLFs in 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight in FGM.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of KR-31173 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TGF-β1 (5 ng/mL) for 24 hours (for protein analysis) or 6 hours (for mRNA analysis).
-
For Western Blot Analysis: Lyse the cells and determine protein concentration. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against α-SMA, collagen I, and GAPDH. Visualize bands using a chemiluminescence detection system.
-
For qRT-PCR Analysis: Isolate total RNA from the cells and reverse transcribe to cDNA. Perform quantitative real-time PCR using primers specific for ACTA2 (α-SMA), COL1A1 (Collagen I), and a housekeeping gene (e.g., GAPDH).
In Vivo Evaluation of KR-31173 in a Bleomycin-Induced Lung Fibrosis Model
Objective: To evaluate the therapeutic efficacy of KR-31173 in a mouse model of pulmonary fibrosis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
KR-31173
-
Vehicle for KR-31173 (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Hydroxyproline assay kit
-
Histology reagents (formalin, paraffin, H&E, Masson's trichrome stains)
Protocol:
-
Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) or saline (sham group).
-
On day 7 post-bleomycin administration (therapeutic regimen), begin daily oral gavage of KR-31173 at desired doses (e.g., 10 and 30 mg/kg) or vehicle.
-
Continue treatment until day 21.
-
On day 21, euthanize the mice and harvest the lungs.
-
For Hydroxyproline Assay: Hydrolyze the right lung lobe and measure the hydroxyproline content as an indicator of total collagen deposition.
-
For Histological Analysis: Fix the left lung lobe in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and general morphology, and with Masson's trichrome to visualize collagen deposition and the extent of fibrosis. Score the fibrotic changes using the Ashcroft scoring system.
Visualizations
Caption: Mechanism of action of KR-31173 in the TGF-β signaling pathway.
Caption: Experimental workflows for evaluating KR-31173.
KR-31173 represents a promising novel therapeutic candidate for the treatment of a range of fibrotic diseases. Its potent inhibitory effect on the central ALK5/Smad signaling pathway, coupled with encouraging preclinical data in models of pulmonary, renal, and hepatic fibrosis, provides a strong rationale for its further clinical development. The detailed protocols provided herein offer a framework for researchers to further investigate the anti-fibrotic potential of KR-31173 and similar compounds. Future studies should focus on elucidating the full spectrum of its molecular targets, optimizing dosing and delivery, and ultimately translating these promising preclinical findings into effective therapies for patients suffering from debilitating fibrotic disorders.
Troubleshooting & Optimization
Technical Support Center: Optimizing [11C]KR31173 Radiolabeling Yield
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the radiochemical yield of [11C]KR31173, a vital positron emission tomography (PET) tracer for imaging the angiotensin II subtype 1 (AT1) receptor.
I. Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling of [11C]this compound, focusing on potential causes and recommended solutions to enhance the radiochemical yield (RCY).
Issue 1: Low Radiochemical Yield (<20%)
| Potential Cause | Recommended Solution |
| Precursor Degradation: The tetrazole-protected hydroxy precursor is sensitive to moisture and prolonged storage. | - Use fresh precursor for each synthesis. - Store the precursor under anhydrous conditions and protect it from light. - Verify precursor integrity via analytical methods (e.g., HPLC, NMR) if degradation is suspected. |
| Inefficient [11C]Methyl Iodide Trapping: Incomplete trapping of gaseous [11C]methyl iodide in the reaction vessel. | - Ensure the reaction vessel is adequately cooled (e.g., using a dry ice/acetone bath) during the trapping phase. - Optimize the gas flow rate to allow sufficient residence time for the [11C]methyl iodide to react with the precursor solution. - Confirm the efficiency of the trapping system, including the integrity of tubing and connections. |
| Suboptimal Reaction Solvent: The choice of solvent significantly impacts the reaction kinetics. | - An improved radiosynthesis procedure utilizes anhydrous tetrahydrofuran (B95107) (THF) as the reaction solvent, which has been shown to increase specific binding of the final product.[1] - Ensure the THF is strictly anhydrous, as water can quench the reaction. Use freshly distilled or commercially available anhydrous THF. |
| Inappropriate Reaction Temperature: The temperature for the methylation reaction is critical for optimal yield. | - While the exact optimal temperature from literature is not specified, a common starting point for [11C]methylation is room temperature, followed by gentle heating if the reaction is sluggish. - Systematically evaluate a temperature range (e.g., 25°C to 80°C) to determine the optimal condition for your specific setup. |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | - The optimal reaction time is typically short for carbon-11 (B1219553) chemistry due to its short half-life. - Monitor the reaction progress using radio-HPLC at short intervals (e.g., 2, 5, and 10 minutes) to determine the point of maximum product formation. |
| Incorrect Base or Base Concentration: The presence and type of base can influence the deprotonation of the precursor. | - While the specific base used in the original and improved syntheses is not detailed in the available literature, weak, non-nucleophilic bases are typically employed in [11C]methylation to avoid side reactions. - If using a base, carefully optimize its concentration to avoid degradation of the precursor or product. |
Issue 2: High Levels of Radiochemical Impurities
| Potential Cause | Recommended Solution |
| Incomplete Deprotection: The acid hydrolysis step to remove the tetrazole protecting group is incomplete. | - Optimize the concentration of the acid used for hydrolysis (e.g., HCl). - Adjust the hydrolysis time and temperature to ensure complete removal of the protecting group without degrading the final product. Monitor via radio-HPLC. |
| Side Reactions: Formation of byproducts during the methylation step. | - Re-evaluate the reaction temperature and time; overly harsh conditions can lead to side product formation. - Ensure the precursor is of high purity. Impurities in the precursor can lead to undesired side reactions. |
| Radiolysis: Degradation of the product due to high radioactivity concentration. | - Minimize the synthesis time to reduce the exposure of the product to radiation. - Consider the use of radical scavengers, such as ascorbic acid, in the final formulation if radiolysis is a significant issue. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general scheme for the radiosynthesis of [11C]this compound?
A1: The radiosynthesis of [11C]this compound involves a two-step process. First, a tetrazole-protected hydroxy precursor of this compound is reacted with [11C]methyl iodide. This is followed by the removal of the tetrazole protecting group via acid hydrolysis to yield the final [11C]this compound product.[1]
Q2: What is the key difference between the original and the improved radiolabeling procedure for [11C]this compound?
A2: The primary modification in the improved radiosynthesis protocol is the use of anhydrous tetrahydrofuran (THF) as the reaction solvent for the [11C]methylation step.[1] This change was reported to result in a product with higher specific binding.[1]
Q3: What are the typical starting amounts of precursor for the synthesis?
A3: While the reviewed literature does not specify the exact mass of the precursor used for the synthesis of [11C]this compound, typical [11C]methylation reactions utilize precursor amounts in the range of 0.5 to 2 mg. The optimal amount should be determined empirically for your specific synthesis module and desired final product specific activity.
Q4: How can I monitor the progress of the radiolabeling reaction?
A4: The most effective way to monitor the reaction is by using radio-High Performance Liquid Chromatography (radio-HPLC). This technique allows for the separation and quantification of the unreacted [11C]methyl iodide, the radiolabeled intermediate, the final product [11C]this compound, and any radiochemical impurities.
Q5: What quality control measures are essential for the final [11C]this compound product?
A5: Essential quality control tests include:
-
Radiochemical Purity: Determined by radio-HPLC to ensure the absence of radiochemical impurities.
-
Chemical Purity: Assessed by HPLC with UV detection to identify and quantify non-radioactive impurities.
-
Specific Activity: Calculated to determine the amount of radioactivity per unit mass of the compound.
-
Residual Solvents: Analysis by gas chromatography (GC) to ensure that levels of solvents used in the synthesis are below acceptable limits for injection.
-
Sterility and Endotoxin Testing: To ensure the final product is safe for in-vivo use.
III. Experimental Protocols
A. General [11C]Methyl Iodide Production
[11C]Methyl iodide is typically produced from cyclotron-produced [11C]carbon dioxide ([11C]CO2) via a two-step gas-phase method.
-
[11C]CO2 Reduction: [11C]CO2 is first reduced to [11C]methane ([11C]CH4) using hydrogen gas over a heated nickel catalyst.
-
[11C]Methane Iodination: The resulting [11C]CH4 is then reacted with gaseous iodine in a heated quartz tube to form [11C]methyl iodide ([11C]CH3I).
-
Trapping: The [11C]CH3I is then trapped in the reaction vessel containing the precursor solution.
B. Improved [11C]this compound Radiolabeling Protocol
This protocol is based on the improved synthesis method mentioned in the literature.[1] Note: Specific quantities and reaction parameters should be optimized for your laboratory's setup.
-
Precursor Preparation: Dissolve 0.5 - 1.0 mg of the tetrazole-protected this compound precursor in 300-500 µL of anhydrous tetrahydrofuran (THF) in a reaction vessel.
-
[11C]Methyl Iodide Trapping: Bubble the gaseous [11C]methyl iodide produced from the automated synthesis module through the precursor solution at low temperature (e.g., -10°C to 0°C) to trap the radioactivity.
-
Methylation Reaction: Seal the reaction vessel and heat at a predetermined optimal temperature (e.g., 80°C) for an optimized duration (e.g., 5 minutes).
-
Solvent Evaporation: After the reaction, evaporate the THF solvent under a stream of inert gas (e.g., nitrogen or argon).
-
Deprotection: Add a solution of aqueous acid (e.g., 1N HCl) to the residue and heat to facilitate the removal of the tetrazole protecting group. The exact time and temperature should be optimized.
-
Neutralization: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Purification: Purify the crude product using semi-preparative HPLC.
-
Formulation: The collected HPLC fraction containing [11C]this compound is then reformulated into a physiologically acceptable solution for injection (e.g., sterile saline with a small percentage of ethanol).
IV. Visualizations
Caption: Experimental workflow for the synthesis of [11C]this compound.
Caption: Logical relationships for troubleshooting low [11C]this compound yield.
References
reducing nonspecific binding of KR31173 in PET imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET imaging agent KR31173. Our goal is to help you minimize nonspecific binding and ensure the acquisition of high-quality, reliable data.
Troubleshooting Guide
This guide addresses common issues encountered during [11C]this compound PET imaging studies in a question-and-answer format.
Q1: We are observing high background signal and poor target-to-background ratio in our [11C]this compound PET images. What could be the cause and how can we resolve this?
A1: High background signal, which obscures the specific signal from the target, is often due to high nonspecific binding. Here are several potential causes and troubleshooting steps:
-
Suboptimal Radiosynthesis of [11C]this compound: An older radiosynthesis method for [11C]this compound has been shown to result in lower specific binding. An improved radiosynthesis method significantly increases the specific binding. For example, in dogs, the specific binding in the renal cortex increased from 48% with the original method to 92% with the improved method.[1]
-
Recommendation: Verify which radiosynthesis protocol is being used. If you are not using the most current and improved method, switching may significantly reduce nonspecific binding.
-
-
Radiochemical Purity: The presence of radiochemical impurities can lead to increased background signal.
-
Recommendation: Always ensure the radiochemical purity of your [11C]this compound preparation is high (typically >95%) at the time of injection.
-
-
Inadequate Uptake Time: Insufficient time between the tracer injection and the scan acquisition may not allow for adequate washout of nonspecifically bound tracer from tissues.
-
Recommendation: Review your imaging protocol and ensure that the uptake time is appropriate for [11C]this compound.
-
-
Lipophilicity of the Tracer: Highly lipophilic tracers can partition into lipid-rich environments like cell membranes, leading to nonspecific binding.
-
Recommendation: While the lipophilicity of this compound is an intrinsic property, understanding this can help in interpreting the images. Ensure that your data analysis accounts for potential nonspecific binding in tissues with high lipid content.
-
-
Plasma Protein Binding: A high fraction of the tracer bound to plasma proteins is not available to enter the target tissue.
-
Recommendation: Be aware of the plasma protein binding characteristics of [11C]this compound and consider this in your kinetic modeling.
-
Q2: How can we experimentally determine the level of nonspecific binding of [11C]this compound in our model?
A2: The most reliable method to determine nonspecific binding is to perform a blocking study.[2][3] This involves pre-treating the subject with a high dose of a non-radioactive, high-affinity antagonist for the same target receptor, in this case, the Angiotensin II Type 1 Receptor (AT1R). The antagonist will block the specific binding sites, so any remaining signal from the radiotracer is considered to be nonspecific.
-
Recommended Blocking Agent: SK-1080 is a potent AT1R antagonist that has been effectively used in blocking studies with [11C]this compound.[1]
-
Procedure: A baseline PET scan is performed without any blocking agent. On a separate occasion (or in a separate cohort of animals), a second PET scan is performed after pre-treatment with the blocking agent. The difference in the PET signal between the baseline and the blocked scan represents the specific binding.
For a detailed protocol on conducting a blocking study, please refer to the "Experimental Protocols" section below.
Q3: We are seeing high uptake of [11C]this compound in the liver. Is this specific or nonspecific binding?
A3: High liver uptake of [11C]this compound has been observed, and a significant portion of it may be nonspecific.[4] While the liver does express angiotensin receptors, studies in mice have shown that only about 33% of [11C]this compound binding in the liver could be displaced by a competitive antagonist.[4] This suggests that researchers should be cautious when interpreting liver uptake data.
Frequently Asked Questions (FAQs)
Q: What is this compound and what is its target?
A: this compound is a radiolabeled compound, specifically 2-butyl-5-methoxymethyl-6-(1-oxopyridin-2-yl)-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo[4,5-b]pyridine, labeled with Carbon-11 ([11C]this compound).[2] It is a radioligand designed for Positron Emission Tomography (PET) imaging of the Angiotensin II subtype 1 receptor (AT1R).[4][5]
Q: What is nonspecific binding in the context of PET imaging?
A: Nonspecific binding occurs when a radiotracer binds to targets other than the intended receptor or molecule of interest. This can include binding to other receptors, plasma proteins, or lipids.[6] High nonspecific binding can obscure the specific signal from the target, leading to inaccurate quantification and interpretation of PET imaging studies.[6]
Q: What are some general strategies to reduce nonspecific binding in imaging experiments?
A: Beyond the specific recommendations for this compound, here are some general strategies that can be employed to reduce nonspecific binding in various imaging and binding assays:
-
Adjust Buffer pH: The pH of the experimental buffer can influence the charge of biomolecules and their interactions.[7]
-
Increase Salt Concentration: Higher salt concentrations can shield charged interactions that may contribute to nonspecific binding.[7][8]
-
Use Buffer Additives: Additives like bovine serum albumin (BSA) can help to block nonspecific binding sites on surfaces.[7][8]
-
Add Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20, can disrupt hydrophobic interactions that may cause nonspecific binding.[7][8]
Quantitative Data on [11C]this compound Specific Binding
The following tables summarize the specific binding of [11C]this compound in various species and organs as determined by blocking studies.
Table 1: Specific Binding of [11C]this compound in Different Species
| Species | Organ | Specific Binding (%) | Reference |
| Mouse | Adrenals | 80-90% | [2][4] |
| Mouse | Kidneys | 80-90% | [2][4] |
| Mouse | Lungs | 80-90% | [2][4] |
| Mouse | Heart | 80-90% | [2][4] |
| Dog | Renal Cortex | 95% | [2][4] |
| Baboon | Renal Cortex | 81% | [2][4] |
Table 2: Comparison of Specific Binding with an Older Radiotracer in Baboon
| Radiotracer | Specific Binding in Renal Cortex (%) | Reference |
| [11C]this compound | 81% | [2][4] |
| [11C]L-159,884 | 34% | [2][4] |
Experimental Protocols
Protocol for Assessing Nonspecific Binding of [11C]this compound Using a Blocking Agent
This protocol describes a typical blocking study to quantify the specific binding of [11C]this compound.
1. Animal Preparation:
-
Subjects (e.g., mice, dogs, or baboons) should be handled according to approved institutional animal care and use committee protocols.
-
Anesthetize the animal for the duration of the imaging procedure.
2. Baseline PET Scan:
-
Position the animal in the PET scanner.
-
Administer a bolus injection of [11C]this compound via the tail vein (for mice) or other appropriate intravenous route. The exact dose will depend on the species and scanner sensitivity.
-
Perform a dynamic PET scan for a predefined duration (e.g., 60-95 minutes).
3. Blocking PET Scan:
-
This scan should be performed on a separate day or in a different cohort of animals to allow for washout of the radiotracer and the blocking agent.
-
Pre-treatment with SK-1080:
-
Administer the same dose of [11C]this compound as in the baseline scan.
-
Perform a dynamic PET scan using the identical imaging protocol as the baseline scan.
4. Data Analysis:
-
Reconstruct the PET images for both the baseline and blocking scans.
-
Draw regions of interest (ROIs) on the target organs (e.g., kidneys, heart).
-
Generate time-activity curves (TACs) for each ROI for both scans.
-
The specific binding can be calculated as the difference between the total binding (from the baseline scan) and the nonspecific binding (from the blocking scan). The percentage of specific binding can be calculated as: % Specific Binding = [(Total Binding - Nonspecific Binding) / Total Binding] * 100
Visualizations
Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of Angiotensin II to the AT1 receptor, the target of this compound.
Caption: Simplified AT1R signaling pathway.
Experimental Workflow for Assessing Nonspecific Binding
This diagram outlines the key steps in a blocking study to determine the specific binding of [11C]this compound.
Caption: Workflow for a blocking study.
References
- 1. PET Imaging of the AT1 receptor with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. PET Imaging of the AT1 receptor with [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. nicoyalife.com [nicoyalife.com]
Technical Support Center: Optimizing Injection Dose of KR31173 for Small Animals
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the injection dose of a novel compound, exemplified by KR31173, for small animal studies. The following information is based on established principles of preclinical pharmacology and in vivo study design.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for this compound in a small animal model?
A1: Determining the initial dose for in vivo studies is a critical step. A common approach is to start with the No Observed Adverse Effect Level (NOAEL) from preclinical toxicology studies, if available. If no prior in vivo data exists, the starting dose can be estimated from in vitro data, such as the EC50 or IC50 values, through allometric scaling. This method accounts for differences in body surface area and metabolic rates between species.[1] It is also common to use at least three doses of a test compound to demonstrate a dose-dependent effect.[2][3]
Q2: What is a dose-range finding study and why is it important for this compound?
A2: A dose-range finding study is a preliminary experiment to identify a range of safe and effective doses.[1] This is crucial in early-stage drug development to establish the Minimum Effective Dose (MED), the lowest dose that produces the desired therapeutic effect, and the Maximum Tolerated Dose (MTD), the highest dose that can be given without unacceptable toxicity.[1] The results are essential for designing more comprehensive preclinical trials.[1]
Q3: What are the common routes of administration for a new compound in small animals, and how do they differ?
A3: The most common parenteral routes of administration in small animals like mice and rats are intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and intramuscular (IM).[4][5] The choice of route depends on the desired speed of absorption and the physicochemical properties of the compound. The general order of absorption rate is IV > IP > IM > SC.
Q4: What should I consider when formulating this compound for injection?
A4: The formulation of this compound should be sterile, isotonic, and at a pH that is physiologically compatible to minimize irritation and pain at the injection site.[4][5] For compounds that are sparingly soluble in water, a suspension can be prepared using suspending agents like sodium carboxymethylcellulose (CMC).[2][3] The use of organic solvents common in in vitro studies is generally not recommended for in vivo animal studies.[2][3]
Q5: How do I calculate the injection volume for each animal?
A5: The injection volume is calculated based on the animal's body weight and the desired dose in mg/kg.[2][3][6] To simplify this process and reduce errors, a stock solution can be prepared where the concentration allows for a constant injection volume per unit of body weight (e.g., 10 ml/kg for mice or 1 ml/kg for rats).[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality or severe adverse effects at the initial dose. | The starting dose was too high. The compound has a narrow therapeutic window. | Immediately stop the experiment and reassess the starting dose. Consider a dose reduction of 50-75% for the next study. Ensure the starting dose was based on appropriate in vitro data or allometric scaling. |
| No observable therapeutic effect at any dose. | The doses tested were too low. The compound has poor bioavailability via the chosen route of administration. The animal model is not appropriate. | Conduct a higher dose-range finding study. Consider a different route of administration that offers better absorption (e.g., IV instead of SC). Verify the suitability of the animal model for the therapeutic target. |
| High variability in animal response. | Inconsistent injection technique. Errors in dose calculation or preparation. Genetic or health variability within the animal colony. | Ensure all personnel are properly trained in the administration technique. Double-check all calculations and the concentration of the stock solution. Use animals from a reputable supplier and ensure they are of similar age and weight. |
| Precipitation of the compound in the formulation. | The compound has low solubility in the chosen vehicle. The concentration of the stock solution is too high. | Try a different, approved vehicle or co-solvent. Reduce the concentration of the stock solution and increase the injection volume (within acceptable limits). Consider preparing a suspension if the compound is not soluble. |
| Leakage of the injected substance from the injection site. | The injection volume was too large for the site. The needle was not inserted correctly. | Reduce the injection volume per site; for larger volumes, consider multiple injection sites. Ensure proper needle insertion depth and angle for the chosen route of administration. |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection (Suspension)
-
Materials: this compound powder, sterile 0.5% (w/v) sodium carboxymethylcellulose (CMC) in sterile water for injection, sterile vials, magnetic stirrer, and sterile syringes and needles.
-
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, add a small amount of the 0.5% CMC solution to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC solution while continuously stirring with a sterile magnetic stir bar to achieve the desired final concentration.
-
Continue stirring until a uniform suspension is formed.
-
Visually inspect the suspension for any clumps before drawing it into the syringe.
-
Maintain gentle agitation of the suspension during the dosing procedure to ensure homogeneity.
-
Protocol 2: Dose-Range Finding Study in Mice
-
Animals: 20 healthy, age- and weight-matched mice (e.g., C57BL/6).
-
Groups:
-
Group 1: Vehicle control (n=5)
-
Group 2: Low dose this compound (e.g., 1 mg/kg) (n=5)
-
Group 3: Mid dose this compound (e.g., 10 mg/kg) (n=5)
-
Group 4: High dose this compound (e.g., 100 mg/kg) (n=5)
-
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Randomly assign animals to the different treatment groups.
-
Record the body weight of each animal before dosing.
-
Administer the vehicle or the calculated dose of this compound via the chosen route of administration (e.g., intraperitoneal injection).
-
Observe the animals continuously for the first 4 hours after injection and then at regular intervals for up to 14 days.
-
Record any signs of toxicity, such as changes in behavior, appearance, or mobility.
-
Measure body weight daily.
-
At the end of the study, euthanize the animals and perform gross necropsy. Collect tissues for histopathological analysis if required.
-
Data Presentation
Table 1: Example of a Dose-Range Finding Study Data Summary
| Group | Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Change in Body Weight (Day 14) |
| 1 | Vehicle | 5 | 0/5 | None observed | +5% |
| 2 | 1 | 5 | 0/5 | None observed | +4.5% |
| 3 | 10 | 5 | 0/5 | Mild lethargy for 2 hours post-injection | +2% |
| 4 | 100 | 5 | 2/5 | Severe lethargy, piloerection, hunched posture | -10% (survivors) |
Table 2: Key Pharmacokinetic Parameters to Determine
| Parameter | Description |
| Cmax | Maximum (peak) plasma concentration of the drug. |
| Tmax | Time at which Cmax is observed. |
| t1/2 | Half-life of the drug in plasma. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| Bioavailability (F%) | The fraction of the administered dose that reaches the systemic circulation. |
Visualizations
Caption: Workflow for optimizing the injection dose of a novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ecronicon.net [ecronicon.net]
- 3. researchgate.net [researchgate.net]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Dose Calculation – OSU CVM Veterinary Clinical and Professional Skills Center Handbook [ohiostate.pressbooks.pub]
Technical Support Center: Addressing Rapid Hepatobiliary Clearance of AT1R Tracers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering rapid hepatobiliary clearance of Angiotensin II Type 1 Receptor (AT1R) tracers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is rapid hepatobiliary clearance and why is it a problem for AT1R PET imaging?
A1: Rapid hepatobiliary clearance is the swift removal of a radiotracer from the bloodstream by the liver, followed by excretion into the bile and intestines. For AT1R PET imaging, this is a significant issue because high uptake of the tracer in the liver can obscure the signal from adjacent organs of interest, such as the kidneys, which have high physiological AT1R expression.[1][2] This can lead to poor image contrast and make it difficult to accurately quantify AT1R levels in the target tissues.[1][2]
Q2: What are the primary mechanisms behind the high liver uptake of many AT1R tracers?
A2: The high liver uptake of many AT1R tracers is primarily mediated by organic anion transporting polypeptides (OATPs) and, to a lesser extent, organic anion transporters (OATs).[1][3] These transporters are expressed on the surface of liver cells and are responsible for the uptake of a wide range of compounds from the blood, including many "sartan" based AT1R antagonists that are often used as the basis for PET tracers.[1][3]
Q3: Are there any AT1R tracers specifically designed to have lower hepatobiliary clearance?
A3: Yes, the development of novel AT1R tracers is an active area of research. One promising tracer is [¹⁸F]DR29, which has shown high affinity for AT1R and improved pharmacokinetics.[4][5] While it can still be a substrate for OATPs, its utility is significantly enhanced when used in combination with transporter inhibitors.[4][6]
Q4: What are transporter inhibitors and how can they help reduce liver uptake?
A4: Transporter inhibitors are drugs that block the function of specific transporter proteins like OATPs and OATs. By administering these inhibitors before injecting the AT1R tracer, you can prevent the liver from taking up the tracer, thereby reducing the background signal and improving the visibility of AT1R-specific uptake in target organs like the kidneys.[1][7]
Q5: What are some examples of transporter inhibitors used in AT1R PET imaging?
A5: Commonly used transporter inhibitors in preclinical studies include rifampicin (B610482), which is a nonselective inhibitor of OATP1B1 and OATP1B3, and nitazoxanide (B1678950), a nonselective OAT1/3 inhibitor.[3][7]
Troubleshooting Guides
Issue 1: High and rapid uptake of the AT1R tracer in the liver, obscuring the signal from the kidneys.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Transporter-mediated uptake: The tracer is a substrate for OATPs and/or OATs in the liver. | Administer OATP and/or OAT inhibitors prior to tracer injection. A common preclinical protocol involves intravenous injection of rifampicin and nitazoxanide. | A significant reduction in liver uptake of the tracer and a corresponding increase in the kidney-to-liver signal ratio. |
| Tracer properties: The physicochemical properties of the tracer (e.g., high lipophilicity) may promote non-specific liver uptake. | If using a novel or modified tracer, consider structural modifications to increase hydrophilicity. For established tracers, focus on optimizing the imaging protocol with inhibitors. | A tracer with a more favorable biodistribution profile, characterized by lower liver uptake and higher target-to-background ratios. |
| Incorrect imaging time point: Imaging too early after tracer injection may capture the initial high blood pool and liver uptake phase. | Acquire dynamic PET data over a longer period (e.g., up to 2 hours) to identify the optimal time window where liver clearance has occurred and target uptake is stable. | Improved contrast between the target organ and the liver in later imaging frames. |
Issue 2: Poor kidney-to-liver contrast in PET images.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal inhibitor dose or timing: The dose or timing of the transporter inhibitors may not be sufficient to effectively block liver uptake. | Titrate the dose of the inhibitors and optimize the pre-injection time based on the pharmacokinetics of the specific inhibitors and tracer being used. | Enhanced suppression of liver uptake, leading to a clearer visualization of the kidneys. |
| High non-specific binding: The tracer may exhibit high non-specific binding in both the liver and kidneys. | Perform a blocking study by co-injecting a high dose of a non-radiolabeled AT1R antagonist (e.g., candesartan). This will help to differentiate between specific AT1R binding and non-specific uptake. | A significant reduction in tracer uptake in the target organ (e.g., kidneys) in the presence of the blocking agent, confirming AT1R-specific binding. |
| Species differences: The expression and function of OATPs and OATs can vary between species, leading to unexpected biodistribution. | If translating a protocol from one species to another, be aware of potential differences in transporter expression and function. It may be necessary to adjust the inhibitor strategy accordingly. | A more predictable and reproducible biodistribution pattern in the new animal model. |
Quantitative Data
Table 1: Biodistribution of [¹⁸F]DR29 in Healthy Rats (60 min post-injection)
| Treatment Group | Kidney (%ID/g) | Liver (%ID/g) | Kidney-to-Liver Ratio |
| Vehicle (Control) | 2.79 ± 0.70 | 6.38 ± 1.23 | 0.44 |
| + Rifampicin & Nitazoxanide | 4.54 ± 1.59 | ~2.5 (estimated) | ~1.82 |
| + Candesartan (B1668252) | ~0.5 (estimated) | ~6.0 (estimated) | ~0.08 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation. Estimated values are based on graphical representations in the source literature.
Experimental Protocols
Protocol 1: Radiolabeling of [¹⁸F]DR29
This protocol describes a one-pot, two-step radiolabeling procedure for [¹⁸F]DR29.
-
Fluorine-18 Production: Produce [¹⁸F]fluoride using a cyclotron.
-
Precursor Preparation: Prepare a precursor of [¹⁸F]DR29 with a leaving group at the α-position of the aliphatic chain and a protecting group on the tetrazole ring.
-
Radiolabeling Reaction:
-
Add the [¹⁸F]fluoride to the precursor in a suitable solvent.
-
Heat the reaction mixture to facilitate the nucleophilic substitution reaction.
-
-
Deprotection: Add a deprotecting agent to remove the protecting group from the tetrazole ring.
-
Purification: Purify the crude product using high-performance liquid chromatography (HPLC).
-
Formulation: Formulate the purified [¹⁸F]DR29 in a physiologically compatible solution for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, molar activity, and sterility. A decay-corrected radiochemical yield of approximately 36% with a radiochemical purity of >99% is expected.[8]
Protocol 2: PET Imaging with [¹⁸F]DR29 and Transporter Inhibitors in Rats
This protocol outlines the procedure for performing a PET imaging study in rats to assess AT1R expression while minimizing hepatobiliary clearance.
-
Animal Preparation:
-
Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane).
-
Place a catheter in the tail vein for injections.
-
-
Transporter Inhibition (for the inhibitor group):
-
Administer rifampicin (OATP inhibitor) and nitazoxanide (OAT inhibitor) intravenously. The exact dose and timing should be optimized for the specific study.
-
-
AT1R Blocking (for the blocking group):
-
Ten minutes before tracer injection, administer a bolus of candesartan (AT1R antagonist).
-
-
Radiotracer Injection:
-
Inject a bolus of [¹⁸F]DR29 through the tail vein catheter.
-
-
PET Imaging:
-
Position the animal in the PET scanner.
-
Acquire dynamic PET images for a duration of up to 2 hours.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over the kidneys, liver, and other organs of interest.
-
Generate time-activity curves (TACs) and calculate standardized uptake values (SUVs) or percentage of injected dose per gram of tissue (%ID/g).
-
Visualizations
Caption: AT1R Signaling Pathway
Caption: Experimental Workflow for AT1R PET Imaging
Caption: Troubleshooting High Hepatobiliary Clearance
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Imaging patterns of liver uptakes on PET scan: pearls and pitfalls | Luk | Nuclear Medicine Review [journals.viamedica.pl]
- 4. Redefining AT1 Receptor PET Imaging: Introducing the Radiotracer [18F]DR29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enabling Noninvasive Visualization of AT1R Through a New 18F PET Radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
Technical Support Center: Partial Volume Correction for KR31173 PET Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in applying partial volume correction (PVC) to KR31173 PET studies. Given the limited spatial resolution of PET scanners, partial volume effects (PVE) can lead to inaccurate quantification of radiotracer uptake, especially in small structures. This guide offers practical advice to mitigate these effects and ensure the reliability of your research data.
General Principles of Partial Volume Correction in PET
The partial volume effect is a phenomenon in medical imaging that causes the measured radioactivity in a given voxel to be a weighted average of the true radioactivity of the tissues within that voxel.[1] This effect is a combination of two main components:
-
Tissue Fraction Effect: This occurs when a single voxel contains multiple tissue types (e.g., myocardial wall and blood pool in cardiac imaging). The resulting signal is a mix of the signals from each tissue.[2]
-
Spill-over Effect: This is caused by the limited spatial resolution of the PET scanner, where the signal from a radioactive source "spills over" into adjacent voxels. This can be further divided into spill-out (underestimation of signal in a hot region) and spill-in (overestimation of signal in a cold region adjacent to a hot one).[3]
For this compound PET studies, which often focus on organs like the heart and kidneys, PVE can significantly impact the quantification of angiotensin II type 1 receptor (AT1R) density.
Troubleshooting Guides
This section addresses specific issues that users might encounter during the partial volume correction of their this compound PET data.
Question: Why do my corrected images appear excessively noisy?
Answer: A common issue with many PVC methods is the amplification of noise.[4] This is particularly prevalent with deconvolution-based methods that attempt to reverse the blurring effect of the scanner's point spread function (PSF).
-
Possible Cause 1: Inappropriate PVC Method. Some methods, like certain iterative deconvolution techniques, are more prone to noise amplification than others.
-
Solution 1: Consider using a region-based PVC method, such as the Geometric Transfer Matrix (GTM) method, which may offer a better balance between recovery and noise control. However, be aware that GTM provides corrected regional mean values rather than a corrected image.[5][6]
-
Possible Cause 2: Inaccurate PSF Estimation. An incorrect estimation of the scanner's PSF can lead to artifacts and increased noise in the corrected image.[4]
-
Solution 2: Ensure that the PSF is accurately measured for your specific PET scanner and reconstruction parameters. This can be done by scanning a point source.[7]
-
Possible Cause 3: Low Image Statistics. If the original PET data has low counts, any noise will be magnified by the PVC algorithm.
-
Solution 3: Optimize your acquisition protocol to achieve better counting statistics. This might involve adjusting the injected dose or the scan duration.
Question: The quantification in a specific region of interest (ROI) seems incorrect after PVC. What could be the reason?
Answer: Inaccurate quantification post-PVC is often related to errors in the supplementary anatomical information required by many correction methods.
-
Possible Cause 1: PET-MRI/CT Misregistration. Most PVC methods rely on high-resolution anatomical images (MRI or CT) to define tissue boundaries. Even small misalignments between the PET and anatomical images can lead to significant errors in the corrected values.[3]
-
Solution 1: Carefully co-register your PET and anatomical images. Visually inspect the alignment in multiple planes and use reliable automated registration tools.
-
Possible Cause 2: Inaccurate Anatomical Segmentation. Errors in the segmentation of anatomical structures (e.g., delineating the myocardium from the blood pool) will propagate and lead to incorrect partial volume correction.
-
Solution 2: Use validated segmentation algorithms and manually refine the segmentation where necessary. For cardiac studies with this compound, consider motion correction or gating to minimize blurring of the myocardial walls.
-
Possible Cause 3: Assumption of Uniform Tracer Distribution. Some PVC methods assume that the radiotracer uptake is uniform within a given anatomical region. This may not be true for this compound, especially in pathological conditions.
-
Solution 3: If significant uptake heterogeneity is expected, consider using voxel-based PVC methods that do not rely on the assumption of regional uniformity.
Question: I have applied PVC, but the results are not consistent across different subjects or time points. What should I check?
Answer: Consistency is crucial in longitudinal studies or when comparing different groups.
-
Possible Cause 1: Inconsistent Processing Parameters. Using different PVC parameters (e.g., PSF size, number of iterations) for different datasets will introduce variability.
-
Solution 1: Establish a standardized processing pipeline for all your data and ensure that the same PVC parameters are used throughout the study.
-
Possible Cause 2: Subject Motion. Patient motion during the PET or anatomical scan can lead to blurring and misregistration, affecting the accuracy of PVC.
-
Solution 2: Implement measures to minimize patient motion, such as comfortable positioning and clear instructions. Motion correction algorithms can also be applied.
-
Possible Cause 3: Changes in Anatomy. In longitudinal studies, changes in the size or shape of organs (e.g., cardiac remodeling) can alter the partial volume effect over time.
-
Solution 3: Ensure that the anatomical images are acquired at each time point and that the PVC is performed using the corresponding anatomy.
Frequently Asked Questions (FAQs)
Q1: When is Partial Volume Correction necessary for this compound PET studies?
A1: PVC is recommended when the size of the structure of interest is less than two to three times the full width at half maximum (FWHM) of the PET scanner's spatial resolution.[8] For this compound studies, this is particularly relevant for quantifying uptake in the myocardial wall, renal cortex, or small adrenal glands.
Q2: What are the main types of Partial Volume Correction methods?
A2: PVC methods can be broadly categorized into:
-
Region-Based Methods: These methods, like the Geometric Transfer Matrix (GTM), correct the average radiotracer concentration within predefined regions of interest (ROIs). They require anatomical segmentation but are generally robust to noise.[4]
-
Voxel-Based Methods: These methods aim to correct the PVE for each individual voxel in the image, providing a corrected image. They can be further divided into methods that require anatomical information and those that are purely based on the PET data (deconvolution methods).[2]
-
Deconvolution-Based Methods: These techniques, such as the Richardson-Lucy algorithm, attempt to mathematically deblur the PET image using the scanner's point spread function (PSF). They do not necessarily require anatomical data but can be sensitive to noise.[9]
Q3: What data do I need to perform Partial Volume Correction?
A3: The requirements depend on the chosen method:
-
For most accurate PVC: You will need a co-registered high-resolution anatomical image (MRI or CT) of the same subject.[10]
-
For deconvolution-based methods: You need an accurate measurement of the PET scanner's point spread function (PSF).[8]
Q4: Can PVC introduce artifacts into my images?
A4: Yes, improper application of PVC can introduce artifacts. For instance, misregistration between PET and MRI can lead to "spill-over" of correction from one region to another, creating artificially high or low uptake values at tissue boundaries.
Q5: Should I always apply Partial Volume Correction?
A5: While PVC can improve quantitative accuracy, its application should be carefully considered. In some cases, especially when the effect is consistent across all subjects and conditions in a study, the uncorrected data might still provide valid comparative results. However, for absolute quantification of this compound binding, PVC is highly recommended. The decision to apply PVC should be documented and justified in your research.
Data Presentation
The following tables summarize the impact of different PVC methods on quantitative PET data, which can be conceptually applied to this compound studies.
Table 1: Comparison of Standardized Uptake Value Ratios (SUVR) with and without PVC in Amyloid PET Imaging. [11]
| PVC Method | SUVR in Grey Matter (AD Patients) | % Increase from Uncorrected | Inter-subject Coefficient of Variation (COV) |
| Uncorrected | 1.50 | - | 0.20 |
| GTM | 2.15 | 43.3% | 0.34 |
| RBV | 2.18 | 45.3% | 0.18 |
| Iterative Yang | 2.09 | 39.3% | 0.32 |
| Müller-Gärtner | 2.12 | 41.3% | 0.33 |
This table illustrates the significant increase in SUVR after PVC, highlighting the underestimation caused by PVE. It also shows that the choice of PVC method can impact the variability of the results.
Table 2: Recovery Coefficients for Different Sphere Sizes with and without PVC. [3]
| Sphere Diameter (mm) | Recovery Coefficient (Uncorrected) | Recovery Coefficient (PSF-based Reconstruction) | Recovery Coefficient (Iterative Deconvolution) |
| 10 | 0.35 | 0.85 | 0.80 |
| 13 | 0.55 | 0.95 | 0.90 |
| 17 | 0.75 | 1.00 | 0.98 |
| 22 | 0.88 | 1.02 | 1.01 |
This table demonstrates how PVC methods can recover the true signal in small structures. The recovery is more substantial for smaller objects, which are more affected by PVE.
Experimental Protocols
This section provides a generalized methodology for a this compound PET study incorporating partial volume correction.
1. Subject Preparation and PET/CT or PET/MR Acquisition:
- Follow the specific protocol for this compound administration and uptake time.
- Acquire dynamic or static PET images as required by the study.
- Acquire a high-resolution anatomical scan (CT or MRI) in the same session to ensure accurate co-registration. For cardiac studies, consider ECG-gating for both PET and anatomical scans.
2. Image Reconstruction:
- Reconstruct PET images using an iterative algorithm (e.g., OSEM).
- If available, consider using a reconstruction algorithm that incorporates point spread function (PSF) modeling, as this can be the first step in reducing PVE.[3]
3. Image Pre-processing:
- Co-register the anatomical image (CT or MRI) to the PET image. This is a critical step, and the accuracy of the co-registration should be visually verified.
- Segment the anatomical image to define the regions of interest (e.g., myocardium, renal cortex). For this compound cardiac studies, this would involve segmenting the left ventricular myocardium.
4. Partial Volume Correction:
- Choose a PVC method: The choice will depend on the study's objectives and available data. For regional quantitative analysis, a region-based method like GTM may be suitable. For visualizing the corrected tracer distribution, a voxel-based method would be necessary.
- Apply the chosen PVC algorithm: Use a validated software package for PVC.
- Quality Control: Visually inspect the corrected images for any artifacts or excessive noise. Compare the corrected and uncorrected data to ensure the correction has had the expected effect (e.g., increased uptake in small, hot structures).
5. Quantitative Analysis:
- Define regions of interest (ROIs) on the co-registered anatomical images and project them onto the PET data (both corrected and uncorrected).
- Calculate quantitative parameters such as Standardized Uptake Value (SUV) or binding potential from the ROI data.
- Report the specific PVC method and parameters used in your analysis.
Visualizations
References
- 1. bic.mni.mcgill.ca [bic.mni.mcgill.ca]
- 2. Partial Volume Correction • Quantitative Bioimaging Laboratory [fei-lab.org]
- 3. Partial volume correction strategies for quantitative FDG PET in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comparison of Partial Volume Correction Techniques for Measuring Change in Serial Amyloid PET SUVR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparison of Partial Volume Correction Techniques for Measuring Change in Serial Amyloid PET SUVR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An MRI-guided PET Partial Volume Correction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Partial-volume effect correction in positron emission tomography brain scan image using super-resolution image reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Partial Volume Correction in PET Imaging | Radiology Key [radiologykey.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: [11C]KR31173 PET Scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize image noise and optimize the quality of their [11C]KR31173 Positron Emission Tomography (PET) scans.
Troubleshooting Guide: Minimizing Image Noise
High noise levels in [11C]this compound PET images can obscure data and impact quantitative accuracy. This guide addresses common issues and provides actionable solutions.
Problem: My reconstructed [11C]this compound images are excessively noisy.
High image noise is a common challenge in PET imaging, stemming from low count statistics, suboptimal acquisition parameters, or inappropriate reconstruction methods. The short half-life of Carbon-11 (¹¹C) further necessitates efficient data acquisition.
Solution Pathway:
To systematically troubleshoot and mitigate image noise, consider the three main stages of the PET imaging workflow: Acquisition , Reconstruction , and Post-Processing .
Caption: A logical workflow for diagnosing and resolving high noise in PET images.
Frequently Asked Questions (FAQs)
Category 1: Scan Acquisition Parameters
Q1: What is the optimal scan duration for minimizing noise in [11C]this compound scans?
A: Longer scan durations generally lead to higher counts and an improved signal-to-noise ratio (SNR). However, this must be balanced with the short 20.4-minute half-life of ¹¹C and potential for patient motion. For dynamic studies with [11C]this compound, scan durations of 60 to 95 minutes have been used effectively in animal models.[1] Extending the acquisition time per bed position in whole-body scans can significantly improve the contrast-to-noise ratio (CNR).[2]
Q2: How does the injected dose of [11C]this compound affect image noise?
A: A higher injected dose increases the number of positron-electron annihilation events, which can improve count statistics and reduce noise. However, the dose must remain within safe limits and adhere to ethical guidelines. In animal studies with [11C]this compound, injected doses have ranged from approximately 13 MBq in mice to 275 MBq in dogs.[1] Increasing the injected activity is one way to combat low counts, but this approach is limited by factors such as detector saturation and increased random coincidences.[3]
| Parameter | Typical Range for [11C]this compound (Animal Studies) | Impact on Noise | Considerations |
| Scan Duration | 60-95 minutes (dynamic)[1] | Longer duration increases counts, reducing noise.[2] | Balance with ¹¹C decay and patient motion. |
| Injected Dose | 13 - 275 MBq[1] | Higher dose increases counts, reducing noise.[3] | ALARA principle, detector deadtime, randoms. |
Caption: Table summarizing the impact of key acquisition parameters on image noise.
Category 2: Image Reconstruction
Q3: Which reconstruction algorithm is best for reducing noise: Filtered Back-Projection (FBP) or iterative reconstruction (e.g., OSEM)?
A: Iterative reconstruction algorithms like Ordered Subset Expectation Maximization (OSEM) are generally superior for noise management compared to FBP.[4][5] FBP is computationally fast but tends to amplify high-frequency noise.[6] Iterative methods, such as OSEM, model the Poisson statistics of the PET data, leading to images with lower noise, especially in regions with low counts.[4][5] In studies with [11C]this compound, OSEM has been used for mouse scans, while FBP was used for dog and baboon scans.[1]
Q4: How do the number of iterations and subsets in OSEM affect noise in [11C]this compound images?
A: In OSEM, increasing the number of iterations or subsets can improve image resolution and contrast. However, it can also amplify noise.[7] It is crucial to find an optimal balance. A common strategy is to stop the iterative process early or to use a number of sub-iterations greater than 32 with appropriate filtering to achieve a good trade-off between image quality and noise.[2] The optimal parameters can be object-dependent and may require phantom studies to determine.[7]
Caption: Decision pathway for selecting a PET image reconstruction algorithm.
Category 3: Post-Reconstruction Processing
Q5: Should I use a post-reconstruction filter? If so, which one?
A: Yes, post-reconstruction filtering is a common and effective method to reduce image noise. The choice of filter is critical.
-
Gaussian filters are widely used but can blur edges and reduce spatial resolution, potentially affecting the quantitative accuracy of small structures.[8][9]
-
Advanced edge-preserving filters , such as non-local means (NLM), can provide better noise reduction while preserving important details compared to Gaussian filters.[9]
-
Deep learning-based methods have emerged as a powerful tool for PET image denoising, often outperforming conventional filtering techniques by effectively reducing noise while maintaining quantitative accuracy.[3][9][10]
| Filter Type | Advantages | Disadvantages |
| Gaussian | Simple, computationally fast. | Can cause over-smoothing and loss of resolution.[8][9] |
| Non-Local Means (NLM) | Better at preserving edges than Gaussian filters.[9] | More computationally intensive. |
| Deep Learning | Superior noise reduction and preservation of quantitative accuracy.[3][9] | Requires a well-trained model and significant computational resources.[10] |
Caption: Comparison of common post-reconstruction filtering techniques.
Experimental Protocols
Protocol: Dynamic PET Imaging of [11C]this compound in a Baboon
This protocol is adapted from a published study to provide a methodological example.[1]
-
Animal Preparation: Anesthetize the baboon following institutionally approved protocols.
-
Antagonist Pretreatment (for nonspecific binding assessment): 30 minutes prior to radiotracer injection, administer 1 mg/kg of the AT1R antagonist SK-1080 intravenously. For baseline scans, this step is omitted.
-
Radiotracer Injection: Inject a bolus of approximately 275 MBq of [11C]this compound via a peripheral vein.
-
PET Acquisition:
-
Scanner: Siemens ECAT HR+ or equivalent.
-
Positioning: Position the animal with the kidneys in the center of the field of view.
-
Duration: Perform a dynamic scan for 95 minutes.
-
Framing Protocol: 4x15s, 3x1min, 3x2min, 3x5min, 3x10min, 2x20min.
-
-
Image Reconstruction:
-
Algorithm: Filtered-Back-Projection (FBP).[1]
-
Filter: Ramp filter.
-
Corrections: Apply corrections for decay, attenuation, scatter, and randoms.
-
-
Image Analysis:
-
Draw regions of interest (ROIs) on the renal cortex.
-
Generate time-activity curves (TACs) by plotting the radioactivity concentration in the ROIs over time.
-
Correct TACs for isotope decay and injected dose.
-
Caption: A step-by-step workflow for a [11C]this compound PET imaging experiment.
References
- 1. PET Imaging of the AT1 receptor with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardization and optimization of Siemens Biograph TruePoint PET/CT acquisition and reconstruction parameters: Simultaneous qualitative and quantitative assessments [irjnm.tums.ac.ir]
- 3. Frontiers | Whole-body PET image denoising for reduced acquisition time [frontiersin.org]
- 4. Properties of Noise in Positron Emission Tomography Images Reconstructed with Filtered-Backprojection and Row-Action Maximum Likelihood Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psec.uchicago.edu [psec.uchicago.edu]
- 6. PET Image Reconstruction: Methodology and Quantitative Accuracy | Radiology Key [radiologykey.com]
- 7. Statistical reconstruction methods in PET: resolution limit, noise, edge artifacts and considerations for the design of better scanners | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. Artificial Intelligence-based Image Enhancement in PET Imaging: Noise Reduction and Resolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Noise reduction with cross-tracer and cross-protocol deep transfer learning for low-dose PET - PubMed [pubmed.ncbi.nlm.nih.gov]
KR31173 Kinetic Modeling Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with KR31173. Our aim is to help you resolve common issues encountered during kinetic modeling experiments.
Troubleshooting Guides and FAQs
This section addresses specific problems that may arise during the kinetic analysis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: My kinetic assay with this compound is showing high variability between replicates. What are the potential causes?
A1: High variability in kinetic assays can stem from several factors. One common issue is inconsistent pipetting, especially of enzymes or substrates, which can introduce significant error.[1] Ensure your pipettes are calibrated and your technique is consistent. Another potential cause is temperature fluctuation during the assay; enzyme activity is highly sensitive to temperature changes.[2] Maintaining a constant and uniform temperature is crucial. Finally, the stability of this compound and other reagents in your assay buffer should be considered. Degraded reagents can lead to inconsistent results.
-
Q2: I am observing a non-linear reaction progress curve even in the initial phase of the reaction. Why is this happening?
A2: A non-linear initial reaction phase, often referred to as a "burst" or "lag" phase, can indicate a few things.[3] It might be due to a slow conformational change in the target enzyme upon binding of this compound.[4] Alternatively, if the product of the reaction that you are measuring inhibits the enzyme, you might see a rapid decrease in the reaction rate.[5] It is also possible that the enzyme concentration is too high, leading to rapid substrate depletion. Consider analyzing the full progress curve, as it may provide more insight than just the initial velocity.[3]
-
Q3: The kinetic parameters (Km, Vmax) I've determined for the target enzyme in the presence of this compound are not reproducible. What should I check?
A3: Lack of reproducibility in kinetic parameters can be a complex issue. First, verify the accuracy of your substrate and this compound concentration series. Serial dilution errors are a common source of variability. Also, ensure that the assay conditions, such as pH and ionic strength of the buffer, are consistent across all experiments. The method used to determine initial velocities can also impact the results; archaic linearization methods can be inaccurate.[5] Finally, be aware that experimental error in enzyme kinetic measurements often increases with the velocity of the reaction.[1]
-
Q4: I am having difficulty fitting my this compound binding data to a simple 1:1 binding model. What could be the reason?
A4: If a simple 1:1 binding model is not fitting your data well, it could indicate more complex binding kinetics. This compound is a radioligand for the Angiotensin II subtype 1 receptor (AT1R), and its binding can be influenced by the presence of different receptor conformations or oligomeric states.[6][7][8] Additionally, issues like non-specific binding can complicate the kinetic analysis. It is important to perform experiments to quantify and correct for non-specific binding, for instance, by using a high concentration of a competing, unlabeled ligand.[8]
-
Q5: My in vitro kinetic data for this compound doesn't seem to correlate well with my in vivo results. What could explain this discrepancy?
A5: Discrepancies between in vitro and in vivo data are common and can arise from several factors. In vivo, this compound is subject to metabolism, plasma protein binding, and tissue distribution, all of which can affect its local concentration at the target receptor.[7] For instance, this compound exhibits different levels of plasma protein binding across species, which will alter the free fraction available to bind to the AT1R.[7] Furthermore, the complexity of the cellular environment in vivo can lead to allosteric regulation and other effects not captured in a simplified in vitro system.[9]
Data Presentation
Table 1: Troubleshooting Common Issues in this compound Kinetic Assays
| Issue | Potential Cause | Recommended Action |
| High variability in replicates | Inconsistent pipetting, temperature fluctuations, reagent instability.[1][2] | Calibrate pipettes, use a temperature-controlled plate reader, prepare fresh reagents. |
| Non-linear initial reaction | Slow conformational change, product inhibition, high enzyme concentration.[3][4][5] | Analyze the full progress curve, perform product inhibition studies, optimize enzyme concentration. |
| Irreproducible kinetic parameters | Inaccurate serial dilutions, inconsistent buffer conditions, inappropriate data analysis.[1][5] | Verify concentrations, maintain consistent assay conditions, use non-linear regression for data fitting. |
| Poor fit to 1:1 binding model | Complex binding kinetics, non-specific binding.[6][7][8] | Consider more complex models, measure and subtract non-specific binding. |
| In vitro/in vivo discrepancy | Metabolism, plasma protein binding, complex cellular environment.[7][9] | Measure plasma protein binding and metabolic stability, consider more complex in vivo models. |
Table 2: Key Experimental Parameters for this compound Kinetic Modeling
| Parameter | Description | Importance |
| Kon | Association rate constant | Describes the rate at which this compound binds to its target. |
| Koff | Dissociation rate constant | Describes the rate at which this compound unbinds from its target. |
| Kd | Equilibrium dissociation constant | (Koff/Kon) Represents the affinity of this compound for its target. |
| Non-Specific Binding | Binding to components other than the target. | Must be quantified and subtracted to accurately determine specific binding.[8] |
| Plasma Protein Binding | Fraction of this compound bound to plasma proteins. | Affects the free concentration of this compound available to interact with the target in vivo.[7] |
Experimental Protocols
Protocol 1: Determination of this compound Binding Kinetics using a Radioligand Binding Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your system.
-
Plate Preparation: Seed cells expressing the AT1 receptor in a suitable multi-well plate and grow to confluence.
-
Assay Buffer Preparation: Prepare a binding buffer (e.g., Tris-HCl with MgCl2 and BSA).
-
Competition Binding:
-
Prepare a series of dilutions of unlabeled this compound.
-
Add a fixed concentration of radiolabeled this compound (e.g., [11C]this compound) to all wells.
-
Add the dilutions of unlabeled this compound to the appropriate wells.
-
For determining non-specific binding, add a high concentration of a competing AT1R antagonist.[8]
-
-
Incubation: Incubate the plate at a controlled temperature for a time sufficient to reach equilibrium.
-
Washing: Rapidly wash the wells with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the bound radioactivity as a function of the unlabeled this compound concentration and fit the data using a suitable binding model to determine the Ki.
Protocol 2: Enzyme Inhibition Assay
This protocol assumes this compound is being investigated as an inhibitor of a specific enzyme.
-
Reagent Preparation: Prepare solutions of the enzyme, the substrate, and this compound in a suitable assay buffer.
-
Assay Setup:
-
In a multi-well plate, add the assay buffer.
-
Add a series of dilutions of this compound.
-
Add the enzyme to all wells and incubate to allow for binding.
-
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Measure the product formation over time using a plate reader (e.g., absorbance or fluorescence).
-
Data Analysis:
-
Determine the initial reaction velocity for each this compound concentration.
-
Plot the initial velocity as a function of the this compound concentration.
-
Fit the data to a suitable inhibition model (e.g., competitive, non-competitive) to determine the IC50 or Ki.
-
Mandatory Visualization
References
- 1. The nature of experimental error in enzyme kinetic measurments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7 reasons why biochemistry analyzer enzyme tests can be inaccurate [en.seamaty.com]
- 3. Time-Dependent Kinetic Complexities in Enzyme Assays: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Modeling of the renal kinetics of the AT1 receptor specific PET radioligand [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET Imaging of the AT1 receptor with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET Imaging of the AT1 receptor with [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: KR31173 Uptake Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KR31173. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures, with a focus on the impact of anesthesia on this compound uptake.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a potent and selective antagonist for the Angiotensin II Type 1 Receptor (AT1R). In research, it is most commonly used as a radiolabeled ligand for Positron Emission Tomography (PET) imaging. When labeled with a positron-emitting isotope, such as Carbon-11 ([11C]this compound), it allows for the non-invasive visualization and quantification of AT1R expression in vivo. This is particularly valuable for studying cardiovascular and renal physiology and pathophysiology.[1]
Q2: We are observing lower than expected [11C]this compound uptake in our anesthetized animal models. What could be the potential causes?
Several factors related to anesthesia can lead to reduced uptake of [11C]this compound. These can be broadly categorized as physiological and biochemical alterations:
-
Hemodynamic Effects: Many anesthetic agents can cause hypotension (a decrease in blood pressure). Since this compound is delivered to the target tissues via the bloodstream, a significant drop in blood pressure and cardiac output can reduce the delivery of the radiotracer to the organs of interest, such as the kidneys and heart, resulting in apparently lower uptake.
-
Altered Blood Flow: Anesthetics can differentially affect regional blood flow. For example, some anesthetics may cause vasodilation, which could alter the distribution of the radiotracer. A reduction in blood flow to the organ of interest will directly impact the amount of this compound that reaches the AT1 receptors.
-
Receptor Occupancy: If the animal is being treated with other drugs that have an affinity for AT1R, these could compete with [11C]this compound for binding, leading to a decrease in the specific signal.
-
Metabolic Effects: Anesthesia can alter the metabolic rate of the animal, which may influence the pharmacokinetics of the tracer.
Q3: Which anesthetic agent is recommended for in vivo [11C]this compound uptake studies in rodents?
The choice of anesthetic is critical and can significantly influence the experimental outcome. The ideal anesthetic should provide adequate sedation and immobilization with minimal interference with the physiological process being studied. The two most commonly used anesthetics in preclinical PET imaging are isoflurane (B1672236) and a combination of ketamine and xylazine (B1663881).
-
Isoflurane: This is a volatile anesthetic administered via inhalation. It allows for rapid induction and recovery and good control over the depth of anesthesia. However, isoflurane is a known vasodilator and can cause a dose-dependent decrease in blood pressure, which may affect radiotracer delivery.
-
Ketamine/Xylazine: This is an injectable anesthetic combination. It generally provides good hemodynamic stability, with less pronounced hypotension compared to isoflurane. However, ketamine can have its own complex pharmacological effects, and the depth of anesthesia is less easily controlled than with isoflurane.
Recommendation: The choice depends on the specific requirements of your study. If maintaining stable blood pressure is a priority, a carefully titrated ketamine/xylazine infusion might be preferable. If ease of use and control over anesthetic depth are more critical, isoflurane is a good option, but it is essential to monitor physiological parameters like blood pressure and heart rate throughout the experiment. It is crucial to be consistent with the anesthetic regimen across all animals in a study to ensure comparability of the data.
Q4: Can anesthesia directly interfere with the binding of this compound to the AT1 receptor?
While direct competition for the binding site is unlikely unless the anesthetic agent has a structural similarity to angiotensin II or other AT1R ligands, some anesthetics can indirectly affect receptor signaling. For instance, isoflurane has been shown to alter angiotensin II-induced calcium mobilization, a downstream effect of AT1R activation. Such alterations in the receptor's signaling environment could potentially influence receptor conformation or internalization rates, which might, in turn, affect ligand binding. However, more research is needed to determine the direct impact of anesthetics on this compound binding affinity in vivo.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High variability in this compound uptake between animals in the same group. | Inconsistent depth of anesthesia leading to physiological differences. | Ensure consistent administration of the anesthetic agent. Monitor vital signs (heart rate, respiration, temperature) to maintain a stable plane of anesthesia. |
| Stress during injection leading to altered physiological state. | Acclimatize animals to handling and restraint procedures before the study. Perform injections smoothly and efficiently. | |
| Unexpectedly high uptake in non-target tissues (altered biodistribution). | Physiological stress or the specific anesthetic agent altering blood flow patterns. | Review the literature for the known effects of your chosen anesthetic on organ perfusion. Consider a different anesthetic agent if significant biodistribution issues persist. Ensure the radiotracer was injected correctly (e.g., no interstitial infiltration of an intravenous dose).[2][3][4] |
| Radiochemical impurities in the [11C]this compound preparation. | Always perform quality control on the radiotracer to ensure high radiochemical purity before injection.[2][3] | |
| Low signal-to-noise ratio in PET images. | Insufficient delivery of the radiotracer due to low blood pressure. | Monitor blood pressure during the scan. If hypotension is observed, consider adjusting the anesthetic depth or using a different anesthetic protocol that provides better hemodynamic support. |
| High non-specific binding. | While this compound is highly specific, some non-specific uptake can occur. To assess this, include a control group of animals pre-treated with a high dose of an unlabeled AT1R blocker (e.g., losartan (B1675146) or candesartan) to block the specific binding sites.[5] |
Data Presentation
The following tables provide illustrative data on how anesthesia can affect radiotracer uptake and biodistribution.
Disclaimer: The following data are for illustrative purposes only and are adapted from studies on other PET radioligands. They are intended to demonstrate the potential magnitude of anesthetic effects and should not be considered as actual data for this compound.
Table 1: Illustrative Example of Anesthetic Effects on Brain Radiotracer Uptake
Data adapted from a study on the PET tracer [18F]SynVesT-1 in mice, showing the total volume of distribution (VT), an indicator of tracer uptake.
| Anesthetic | Brain Region | Mean VT (mL/cm³) | Standard Deviation |
| Isoflurane | Hippocampus | 5.8 | 0.7 |
| Striatum | 5.5 | 0.6 | |
| Ketamine/Xylazine | Hippocampus | 3.9 | 0.5 |
| Striatum | 3.7 | 0.4 |
This table illustrates that the choice of anesthetic can lead to significantly different quantitative outcomes in radiotracer uptake in the brain.
Table 2: Illustrative Example of Anesthetic Effects on Radiotracer Biodistribution
Data adapted from a study on the AT1R radiotracer [18F]DR29 in healthy rats under anesthesia, showing tissue uptake as a percentage of the injected dose per gram of tissue (%ID/g).
| Organ | Mean %ID/g | Standard Deviation |
| Kidneys | 12.5 | 2.1 |
| Liver | 3.8 | 0.9 |
| Heart | 2.1 | 0.5 |
| Lungs | 4.5 | 1.2 |
| Blood | 0.8 | 0.2 |
This table provides an example of the expected biodistribution of an AT1R tracer in key organs under anesthesia. A significant change in these values could indicate an issue with the experiment.
Experimental Protocols
Protocol 1: In Vivo PET Imaging of [11C]this compound in Rodents
This protocol provides a general framework for conducting a PET imaging study with [11C]this compound in rats or mice.
-
Animal Preparation:
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Fast the animals for 4-6 hours before the experiment to reduce metabolic variability, but do not restrict water.
-
On the day of the experiment, weigh the animal and record its weight.
-
-
Anesthesia:
-
Option A: Isoflurane Anesthesia:
-
Induce anesthesia in an induction chamber with 4-5% isoflurane in 100% oxygen.
-
Once the animal is sedated, transfer it to the PET scanner bed and maintain anesthesia using a nose cone with 1.5-2% isoflurane in 100% oxygen.
-
-
Option B: Ketamine/Xylazine Anesthesia:
-
Administer a sterile, intraperitoneal injection of a ketamine (80-100 mg/kg) and xylazine (5-10 mg/kg) cocktail.
-
Allow sufficient time for the anesthetic to take effect before positioning the animal in the scanner.
-
-
-
Radiotracer Administration:
-
Place a catheter in the lateral tail vein for intravenous injection.
-
Draw a dose of [11C]this compound (typically 5-10 MBq for a mouse) into a shielded syringe.
-
Administer the radiotracer as a bolus injection via the tail vein catheter.
-
Record the exact time of injection and the injected dose.
-
-
PET Scan Acquisition:
-
Position the animal in the PET scanner with the organ of interest (e.g., kidneys, heart) in the center of the field of view.
-
Start a dynamic PET scan immediately after the injection of the radiotracer. The scan duration is typically 60-90 minutes.
-
Monitor the animal's vital signs (respiratory rate, heart rate, and body temperature) throughout the scan and maintain body temperature with a heating pad.
-
-
Data Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Draw regions of interest (ROIs) over the target organs and a blood pool region (e.g., left ventricle of the heart).
-
Generate time-activity curves (TACs) for each ROI.
-
Use appropriate pharmacokinetic modeling to quantify the uptake of [11C]this compound.
-
Mandatory Visualizations
Signaling Pathway
Caption: Angiotensin II Type 1 Receptor (AT1R) signaling pathway.
Experimental Workflow
Caption: Experimental workflow for a [11C]this compound PET imaging study.
References
- 1. Molecular PET/CT Imaging of Cardiac Angiotensin II Type 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoflurane and ketamine-xylazine modify pharmacokinetics of [18F]SynVesT-1 in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redefining AT1 Receptor PET Imaging: Introducing the Radiotracer [18F]DR29 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redefining AT1 Receptor PET Imaging: Introducing the Radiotracer [18F]DR29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
quality control parameters for [11C]KR31173 production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the production of the PET radiopharmaceutical [¹¹C]KR31173.
Quality Control Parameters
Consistent quality control is paramount to ensure the safety and efficacy of [¹¹C]this compound for preclinical and clinical research. The following table summarizes the key quality control parameters and their recommended acceptance criteria for batch release.
| Parameter | Method | Acceptance Criteria | Reference/Justification |
| Identity | |||
| Radionuclide Identity | Gamma-ray spectroscopy | Confirms presence of 511 keV and 1022 keV photopeaks characteristic of positron emitters. | General QC for PET Radiopharmaceuticals |
| Half-life | Dose calibrator | 20.4 ± 1 minutes | Physical property of Carbon-11 |
| Radiochemical Identity | Co-injection with a non-radioactive this compound reference standard on analytical HPLC | Retention time of the radioactive peak corresponds to the retention time of the reference standard. | Standard practice for radiopharmaceutical identification |
| Purity | |||
| Radiochemical Purity | Analytical HPLC with radioactivity detector | ≥ 95% | General guideline for PET radiopharmaceuticals. |
| Chemical Purity | Analytical HPLC with UV detector | Peak corresponding to this compound should be the major peak. Impurities should be below a specified limit (e.g., < 5%). | Ensures that the amount of non-radiolabeled this compound and other chemical impurities is minimal. |
| Enantiomeric Purity | Chiral HPLC (if applicable) | To be determined based on the synthesis route and precursor chirality. | Important if the biological activity is stereospecific. |
| Radionuclidic Purity | Gamma-ray spectroscopy after decay | No long-lived radionuclide contaminants detected. | Ensures patient safety from unnecessary radiation exposure. |
| Strength | |||
| Specific Activity | Calculated from the total radioactivity and the mass of this compound determined by analytical HPLC with a calibrated UV detector | Typically in the range of 100-300 GBq/µmol at the end of synthesis. The specific value may depend on the application. | Based on values reported in preclinical studies. |
| Safety | |||
| Appearance | Visual inspection | Clear, colorless, and free of particulate matter. | Standard requirement for injectable solutions. |
| pH | pH paper or calibrated pH meter | 5.0 - 7.5 | Ensures physiological compatibility. |
| Residual Solvents | Gas Chromatography (GC) | Tetrahydrofuran (THF): < 720 ppmEthanol (if used in formulation): < 5000 ppm | Based on ICH guidelines for Class 2 and Class 3 solvents. |
| Sterility | USP <71> Sterility Tests (retrospective) | No microbial growth observed after 14 days of incubation. | Required for all parenteral drugs to ensure absence of microbial contamination. |
| Bacterial Endotoxins | USP <85> Bacterial Endotoxins Test (e.g., LAL test) | < 175 EU/V (where V is the maximum recommended dose in mL) | Ensures the absence of pyrogens that can cause fever. |
| Filter Integrity Test | Bubble point test | Pass | Confirms the integrity of the sterilizing filter used in the final formulation. |
Experimental Protocols
Synthesis of [¹¹C]this compound
The radiosynthesis of [¹¹C]this compound is typically achieved through the N-alkylation of a suitable precursor with [¹¹C]methyl iodide.
Materials:
-
Precursor: (e.g., desmethyl-KR31173)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Base (e.g., Sodium hydride)
-
HPLC purification system (preparative and analytical)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile filtration unit (0.22 µm)
-
Reagents for final formulation (e.g., sterile saline, ethanol)
Procedure:
-
Preparation: Dissolve the precursor and base in the anhydrous solvent within a sealed reaction vessel.
-
Radiolabeling: Introduce the gaseous [¹¹C]CH₃I into the reaction vessel.
-
Reaction: Heat the reaction mixture at a specified temperature (e.g., 80-100°C) for a set duration (e.g., 5-10 minutes).
-
Quenching: Quench the reaction with a suitable reagent (e.g., water or a buffer).
-
Purification: Purify the crude reaction mixture using a preparative HPLC system to isolate the [¹¹C]this compound peak.
-
Formulation: Trap the collected HPLC fraction on an SPE cartridge, wash with sterile water, and elute the final product with a small volume of ethanol (B145695). Dilute the ethanolic solution with sterile saline to the desired final concentration and volume.
-
Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Analytical HPLC Method for Radiochemical Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer). The exact composition should be optimized to achieve good separation between the product and potential impurities.
-
Flow Rate: 1.0 mL/min
-
Detectors: UV detector (at a wavelength where this compound has significant absorbance, e.g., 254 nm) and a radioactivity detector connected in series.
-
Injection Volume: 10-20 µL
Troubleshooting Guides
Low Radiochemical Yield
| Potential Cause | Troubleshooting Steps |
| Poor trapping of [¹¹C]CH₃I | - Ensure the reaction vessel is properly sealed.- Check the temperature of the trapping loop or vessel.- Verify the gas flow rate. |
| Inefficient methylation reaction | - Confirm the quality and purity of the precursor and reagents.- Ensure the reaction solvent is anhydrous.- Optimize the reaction temperature and time.- Check the activity and concentration of the base. |
| Decomposition of the product | - Minimize the reaction time and the time spent on the HPLC.- Consider the use of radical scavengers in the formulation. |
| Issues with the synthesis module | - Check for leaks in the system.- Ensure all valves are functioning correctly.- Calibrate temperature and pressure sensors. |
Low Radiochemical Purity
| Potential Cause | Troubleshooting Steps |
| Presence of unreacted [¹¹C]CH₃I | - Optimize the amount of precursor.- Increase the reaction time or temperature. |
| Formation of side products | - Analyze the impurity profile to identify potential side reactions.- Optimize reaction conditions (temperature, base, solvent) to minimize side product formation.- For tetrazole-containing precursors, consider the possibility of methylation at different nitrogen atoms and optimize HPLC separation. |
| Inadequate HPLC separation | - Optimize the HPLC mobile phase composition and gradient.- Check the performance of the HPLC column.- Ensure the correct fraction is being collected. |
| Radiolysis | - Minimize the synthesis and purification time.- Reduce the amount of starting radioactivity if possible.- Add a stabilizer like ethanol to the final formulation. |
High Residual Solvents
| Potential Cause | Troubleshooting Steps |
| Inefficient solvent removal during formulation | - Ensure the SPE cartridge is properly conditioned and dried before eluting the product.- Optimize the volume of the elution solvent.- Use a gentle stream of nitrogen to aid in solvent evaporation from the final vial (use with caution to avoid product loss). |
| Contamination from the synthesis module | - Thoroughly clean and dry all components of the synthesis module between runs. |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis time for [¹¹C]this compound?
A1: The total synthesis time, from the end of bombardment (EOB) to the final product, is typically in the range of 30-45 minutes. This includes the synthesis of [¹¹C]methyl iodide, the radiolabeling reaction, HPLC purification, and formulation.
Q2: What are the most critical parameters to monitor during the synthesis?
A2: The most critical parameters are the reaction temperature, reaction time, and the purity of the precursor and reagents. The solvent must be strictly anhydrous to ensure a high radiochemical yield.
Q3: My specific activity is consistently low. What could be the cause?
A3: Low specific activity is often due to contamination with non-radioactive carbon-12. Potential sources include CO₂ from the air contaminating the [¹¹C]CO₂ used to produce [¹¹C]CH₃I, or impurities in the target gas or transfer lines. Ensure all gases and reagents are of high purity and that the system is leak-tight.
Q4: I am observing a shoulder on my main radioactive peak during analytical HPLC. What should I do?
A4: A shoulder on the main peak could indicate the presence of a closely eluting radiochemical impurity or an isomer. Optimize your analytical HPLC method by changing the mobile phase composition, gradient, or even trying a different column chemistry to achieve better separation. If an isomer is confirmed, the purification method will need to be re-optimized.
Q5: Is a retrospective sterility test sufficient for releasing a batch of [¹¹C]this compound?
A5: Yes, due to the short half-life of Carbon-11, sterility testing is performed retrospectively. However, it is crucial to have a validated aseptic process in place to ensure the sterility of the product. The filter integrity test must be performed and passed before the batch is released.
Diagrams
Caption: Experimental workflow for the production of [¹¹C]this compound.
Caption: Logical workflow for troubleshooting [¹¹C]this compound production.
Validation & Comparative
A Comparative Guide to KR31173 and 18F-Labeled AT1R PET Tracers for Researchers
A detailed analysis of Angiotensin II Type 1 Receptor (AT1R) PET tracers, [11C]KR31173, [18F]FPyKYNE-losartan, [18F]FV45, and [18F]DR29, to guide researchers in selecting the optimal imaging agent for their preclinical and clinical studies.
This guide provides a comprehensive comparison of the carbon-11 (B1219553) labeled tracer this compound and three prominent fluorine-18 (B77423) labeled positron emission tomography (PET) tracers targeting the Angiotensin II Type 1 Receptor (AT1R). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific research applications. This comparison focuses on key performance metrics including binding affinity, radiochemistry, and in vivo biodistribution.
Introduction to AT1R and its Imaging
The Angiotensin II Type 1 Receptor (AT1R) is a critical component of the renin-angiotensin system, playing a pivotal role in blood pressure regulation and cardiovascular homeostasis. Dysregulation of AT1R is implicated in a variety of cardiovascular diseases, including hypertension, heart failure, and atherosclerosis. Consequently, the ability to non-invasively visualize and quantify AT1R expression in vivo using PET imaging holds immense potential for understanding disease pathophysiology, developing novel therapeutics, and personalizing patient treatment.
While the carbon-11 labeled tracer, [11C]this compound, has demonstrated promise in preclinical and early human studies, its short half-life (20.4 minutes) necessitates an on-site cyclotron, limiting its widespread clinical application. The development of fluorine-18 labeled tracers, with a longer half-life of 109.8 minutes, offers a practical alternative for broader clinical translation and more complex, longer-duration imaging protocols. This guide evaluates three such 18F-labeled tracers: [18F]FPyKYNE-losartan, [18F]FV45, and [18F]DR29, in comparison to [11C]this compound.
Performance Data at a Glance
The following tables summarize the key quantitative data for each tracer, providing a direct comparison of their binding affinities, and radiosynthesis parameters.
Table 1: Binding Affinity of AT1R PET Tracers
| Tracer | Binding Affinity (IC50/Kd/Ki) | Ligand | Cell/Tissue Type |
| This compound | IC50 = 3.27 nM[1] | This compound | Rat liver homogenates |
| [18F]FPyKYNE-losartan | Kd = 49.4 nM[2] | [18F]FPyKYNE-losartan | Rat kidney |
| [18F]FV45 | Ki = 14.6 nM | FV45 | CHO-K1 cells expressing human AT1R |
| [18F]DR29 | Subnanomolar Affinity[3][4] | [18F]DR29 | Not Specified |
Table 2: Radiosynthesis Parameters of AT1R PET Tracers
| Tracer | Radiochemical Yield (Decay-Corrected) | Molar Activity (GBq/µmol) | Synthesis Time |
| [11C]this compound | Not explicitly stated | 113 - 291[1] | ~40-50 min |
| [18F]FPyKYNE-losartan | 11 ± 3%[3] | 7.4 - 467[1][3] | < 2 hours[1] |
| [18F]FV45 | 21.8 ± 8.5% | Not explicitly stated | Not specified |
| [18F]DR29 | 36 ± 6%[5][6] | 1.9 - 5.1[7] | < 90 minutes[7] |
Table 3: In Vivo Biodistribution of AT1R PET Tracers in Rodents (%ID/g at 60 minutes post-injection)
| Organ | [11C]this compound (Mice)[1] | [18F]DR29 (Rats, with transporter inhibition)[7] |
| Blood | Minimal | ~0.5 |
| Heart | 2.5 ± 0.4 | ~1.0 |
| Lungs | 5.75 ± 0.5 | ~1.5 |
| Liver | 8.9 ± 0.6 | ~2.0 |
| Kidneys | 11.3 ± 1.0 | ~10.0 |
| Adrenals | 27.3 ± 6.4 | ~4.0 |
| Brain | Not substantial | ~0.1 |
Note: Direct comparison of biodistribution data should be made with caution due to the use of different rodent species and experimental conditions (e.g., use of transporter inhibitors for [18F]DR29).
Experimental Methodologies and Visualizations
AT1R Signaling Pathway
The Angiotensin II Type 1 Receptor is a G-protein coupled receptor (GPCR). Upon binding of its ligand, Angiotensin II, it primarily couples to Gq/11, initiating a signaling cascade that results in various physiological effects.
Figure 1. Simplified Angiotensin II Type 1 Receptor (AT1R) signaling pathway.
General Experimental Workflow for PET Tracer Evaluation
The evaluation of a novel PET tracer typically follows a standardized workflow, from initial synthesis and characterization to in vivo imaging and data analysis.
Figure 2. General workflow for the development and evaluation of a new PET tracer.
Detailed Experimental Protocols
Radiosynthesis of [11C]this compound
The radiosynthesis of [11C]this compound is typically achieved through the methylation of a suitable precursor with [11C]methyl iodide or [11C]methyl triflate. The reaction is carried out in an automated synthesis module. The precursor is dissolved in a suitable solvent, such as dimethylformamide (DMF), and reacted with the [11C]methylating agent. The crude product is then purified using high-performance liquid chromatography (HPLC) to yield the final radiotracer with high radiochemical purity.
General Protocol for 18F-Labeling of AT1R Tracers
The 18F-labeled tracers discussed here are generally synthesized via nucleophilic substitution. The process involves the following key steps:
-
Production of [18F]Fluoride: [18F]Fluoride is produced in a cyclotron by proton bombardment of 18O-enriched water.
-
Trapping and Elution: The aqueous [18F]fluoride is trapped on an anion exchange cartridge. It is then eluted into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in a mixture of acetonitrile (B52724) and water.
-
Azeotropic Drying: The water is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Nucleophilic Fluorination: The dried [18F]fluoride is reacted with a suitable precursor molecule that has a good leaving group (e.g., tosylate, mesylate, or a nitro group). This reaction is typically performed at an elevated temperature.
-
Deprotection (if necessary): In some cases, protecting groups on the precursor molecule need to be removed after the fluorination step, often by acid or base hydrolysis.
-
Purification: The final radiolabeled compound is purified from unreacted [18F]fluoride and other impurities using semi-preparative HPLC.
-
Formulation: The purified tracer is formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for injection.
In Vivo PET Imaging Protocol (General for Rodents)
-
Animal Preparation: Animals (typically rats or mice) are anesthetized, often with isoflurane. A tail vein catheter is inserted for tracer injection.
-
Tracer Administration: A bolus of the radiotracer (typically 3.7-7.4 MBq) is injected intravenously.
-
PET/CT Scanning: Dynamic or static PET scans are acquired. Dynamic scans typically start just before or at the time of injection and continue for 60-90 minutes to assess tracer kinetics. Static scans are acquired at a specific time point post-injection (e.g., 60 minutes) to evaluate biodistribution. A CT scan is also performed for attenuation correction and anatomical co-registration.
-
Blocking Studies: To confirm the specificity of the tracer for AT1R, a separate group of animals is pre-treated with a non-radioactive AT1R antagonist (e.g., losartan (B1675146) or candesartan) before the injection of the radiotracer. A significant reduction in tracer uptake in AT1R-rich organs indicates specific binding.
-
Image Analysis: PET images are reconstructed and can be quantified by drawing regions of interest (ROIs) over various organs to determine the tracer uptake, often expressed as the standardized uptake value (SUV) or percentage of injected dose per gram of tissue (%ID/g).
Discussion and Conclusion
The choice of an AT1R PET tracer depends on the specific research question and available resources.
-
[11C]this compound offers high specific binding and has been validated in multiple species, including humans. However, its short half-life is a significant logistical challenge.
-
[18F]FPyKYNE-losartan and [18F]FV45 are 18F-labeled alternatives with good binding affinities. [18F]FPyKYNE-losartan has shown high kidney-to-blood contrast, but also significant liver uptake, which may interfere with the imaging of abdominal organs.
-
[18F]DR29 is a promising new tracer with subnanomolar affinity and a favorable biodistribution profile, particularly when co-administered with transporter inhibitors to reduce non-specific uptake in the liver and kidneys. Its higher radiochemical yield compared to other 18F-tracers is also an advantage for routine production.
For researchers with access to a cyclotron, [11C]this compound remains a viable option for its proven track record. However, for broader applications and clinical translation, the 18F-labeled tracers are more practical. Among the 18F-tracers, [18F]DR29 currently appears to be a very promising candidate due to its high affinity and improved imaging characteristics, although further comparative studies are warranted. This guide provides a foundational dataset to aid in the selection of the most appropriate AT1R PET tracer for future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of 18F-FPyKYNE-Losartan for Imaging AT1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enabling Noninvasive Visualization of AT1R Through a New 18F PET Radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Redefining AT1 Receptor PET Imaging: Introducing the Radiotracer [18F]DR29 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Image-Derived vs. Arterial Blood Input Functions for [¹¹C]KR31173 PET Imaging
A critical evaluation of a non-invasive alternative for quantifying angiotensin II subtype 1 receptor kinetics.
For researchers and drug development professionals engaged in renal positron emission tomography (PET) imaging, the accurate quantification of radioligand kinetics is paramount. The gold standard for this has traditionally been the use of an arterial input function (AIF) derived from invasive arterial blood sampling. However, a less invasive image-derived input function (IDIF) presents a promising alternative. This guide provides an objective comparison of these two methods for the PET tracer [¹¹C]KR31173, a ligand for the angiotensin II subtype 1 (AT1) receptor, based on supporting experimental data.
A key study investigating the feasibility of replacing invasive arterial sampling with an IDIF for [¹¹C]this compound PET imaging in the kidneys found that with careful calibration and correction, the IDIF can be a viable alternative.[1][2] The research highlights the importance of appropriate image reconstruction methods and corrections for factors like partial volume effects to ensure the accuracy of the non-invasive technique.
Quantitative Data Summary
A direct comparison of the area under the curve (AUC) for the input functions derived from both methods reveals the impact of different image reconstruction techniques on the accuracy of the IDIF. The study found that the choice of reconstruction algorithm can introduce bias, particularly in the early phases after tracer injection.
| Input Function Method | Reconstruction Method | Mean AUC Difference (vs. Arterial) | Maximum AUC Difference (vs. Arterial) | Key Observation |
| Image-Derived (ID-IF) | Ordered Subset Expectation Maximization (OS-EM) | Not explicitly stated | Not explicitly stated | Biased during the first 2 minutes post-injection due to kidney uptake.[1][2] |
| Image-Derived (ID-IF) | Filtered Back Projection (FBP) | Not explicitly stated | Not explicitly stated | No significant bias was observed in the early phase.[1][2] |
| Image-Derived (ID-IF) with corrections | Hybrid FBP (early phase) + OS-EM (late phase) | ~2.7% | ~6% | This combined approach with partial volume correction and single blood sample calibration provides a more accurate IDIF.[1] |
Experimental Protocols
The successful implementation and comparison of these two methods hinge on meticulous experimental design and execution. The following protocols are based on the methodologies described in the pivotal study comparing IDIF and AIF for [¹¹C]this compound.[1][2]
Arterial-Derived Input Function (AD-IF) Protocol - The Gold Standard
The traditional and most accurate method for determining the input function involves the following steps:
-
Animal Preparation: Anesthesia is induced and maintained in the subject (in the reference study, pigs were used). Catheters are placed in a femoral artery for blood sampling and a vein for radioligand injection.[1]
-
Radioligand Injection: A bolus of [¹¹C]this compound (approximately 0.74 GBq) is injected intravenously.[1]
-
Arterial Blood Sampling: Arterial blood samples are collected continuously for the initial minutes post-injection, followed by discrete sampling at increasing intervals for up to 90 minutes.[1] In the reference study, a total of forty 0.5 ml samples were taken.[1]
-
Blood Sample Analysis: The radioactivity in the plasma portion of each blood sample is measured using a well counter that is cross-calibrated with the PET scanner.[1]
-
Metabolite Analysis: A portion of the blood samples is analyzed to determine the fraction of unchanged parent radioligand over time.
-
Input Function Generation: The plasma activity data, corrected for metabolites, are plotted against time to generate the arterial input function.
Image-Derived Input Function (ID-IF) Protocol - The Non-Invasive Alternative
This method leverages the PET images themselves to estimate the arterial input function, reducing the need for invasive procedures.
-
Anatomical Imaging: Prior to the PET scan, magnetic resonance angiography (MRA) is performed to provide detailed anatomical information of the abdominal aorta. This is crucial for the subsequent partial volume correction.[1][2]
-
Dynamic PET Scan: A dynamic PET scan of the kidneys is acquired for 90 minutes immediately following the injection of [¹¹C]this compound.[1] The scanning protocol consists of a series of frames with varying durations, from short frames in the initial phase to longer frames later on.[1]
-
Image Reconstruction: The raw PET data is reconstructed into a series of images. The choice of reconstruction algorithm is critical. A hybrid approach using Filtered Back Projection (FBP) for the initial 2 minutes and Ordered Subset Expectation Maximization (OS-EM) for the remainder of the scan is recommended to minimize bias and reduce variance.[1][2]
-
Region of Interest (ROI) Definition: An ROI is drawn over the abdominal aorta on the PET images.
-
Partial Volume Correction (PVC): The recovery coefficient, derived from the MRA data, is applied to correct for the partial volume effect, which is the underestimation of radioactivity in small structures due to the limited spatial resolution of the PET scanner.[1][2]
-
Single Blood Sample Calibration: A single arterial or venous blood sample is taken during the later phase of the scan to calibrate the tail of the image-derived curve to the actual blood radioactivity concentration.[1][2]
-
Input Function Generation: The time-activity curve from the aorta ROI, corrected for partial volume effects and calibrated with the single blood sample, forms the image-derived input function.
Visualizing the Experimental Workflow
To better understand the relationship and workflow of comparing these two methodologies, the following diagram illustrates the key steps involved.
Caption: Workflow for comparing arterial-derived and image-derived input functions.
Signaling Pathways and Logical Relationships
The choice between an arterial-derived and an image-derived input function directly impacts the accuracy of the subsequent pharmacokinetic modeling, which aims to quantify the binding of [¹¹C]this compound to the AT1 receptors in the kidney.
Caption: Impact of input function choice on pharmacokinetic modeling outcome.
References
- 1. Image-derived and arterial blood sampled input functions for quantitative PET imaging of the angiotensin II subtype 1 receptor in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Image-derived and arterial blood sampled input functions for quantitative PET imaging of the angiotensin II subtype 1 receptor in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of [11C]KR31173 PET Measurements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the current state of knowledge regarding the reproducibility of Positron Emission Tomography (PET) measurements using the radioligand [11C]KR31173. As a novel tracer for the angiotensin II subtype 1 (AT1) receptor, robust and reproducible quantification is crucial for its application in research and drug development.
Currently, there are no published dedicated test-retest studies evaluating the reproducibility of [11C]this compound PET measurements in humans or animals. Therefore, this guide will summarize the existing data on [11C]this compound and provide a comparative context by presenting reproducibility data from other well-established PET radiotracers used in clinical research.
[11C]this compound: Current Status and Key Data
[11C]this compound is a promising radioligand for imaging AT1 receptors, which play a critical role in cardiovascular and renal regulation. Preclinical studies have demonstrated its potential for in vivo quantification of these receptors.
Key Findings from Preclinical Studies:
-
High Specific Binding: Ex vivo biodistribution studies in mice have shown high specific binding of [11C]this compound in organs known to have high AT1 receptor density, such as the kidneys and adrenal glands.
-
Favorable Comparison to Alternatives: In a comparative study in a baboon, [11C]this compound demonstrated higher uptake and specific binding in the kidney compared to another AT1 receptor radioligand, [11C]L-159,884.[1]
-
Kinetic Modeling: A compartmental model has been developed and validated for the quantification of [11C]this compound kinetics in a porcine model of renal ischemia-reperfusion, suggesting its utility in quantitative studies.[2]
The following table summarizes the available quantitative data for [11C]this compound.
| Parameter | Species | Organ | Value | Reference |
| Specific Binding | Dog | Renal Cortex | 92% | [1] |
| Specific Binding | Baboon | Renal Cortex | 81% | [1] |
Comparative Reproducibility Data from Other PET Tracers
To provide a benchmark for the expected reproducibility of a PET tracer, this section presents data from test-retest studies of other widely used radioligands. Test-retest variability is a common metric used to assess reproducibility, with lower values indicating higher reproducibility. The intraclass correlation coefficient (ICC) is another measure of reliability.
| Tracer | Target | Brain Region | Test-Retest Variability (V T ) | ICC | Reference |
| [11C]LY2795050 | κ opioid receptor | Various | ≤ 10% (12% in amygdala) | - | [3][4] |
| [11C]PiB | Amyloid-β | Various | ~3% (SRTM2) | >0.95 | [5][6] |
| [18F]MC225 | P-glycoprotein | Whole Brain | 19% decrease (retest vs. test) | - | [7] |
V T : Total Distribution Volume; SRTM2: Simplified Reference Tissue Model 2; ICC: Intraclass Correlation Coefficient.
Experimental Protocols
While a specific test-retest protocol for [11C]this compound is not yet established, a general experimental workflow for a PET test-retest reproducibility study is outlined below. This protocol is based on standard practices in the field.
General PET Test-Retest Protocol:
-
Subject Recruitment: A cohort of healthy subjects is typically recruited.
-
PET Scan 1 (Test):
-
Subjects are positioned in the PET scanner.
-
A transmission scan is performed for attenuation correction.
-
The radiotracer (e.g., [11C]this compound) is injected intravenously.
-
Dynamic PET data are acquired for a specified duration (e.g., 90 minutes).
-
For quantitative analysis, arterial blood sampling may be performed to measure the arterial input function.
-
-
Inter-scan Interval: A defined period separates the two scans (e.g., hours to days) to allow for radioactive decay and washout of the tracer.
-
PET Scan 2 (Retest): The second PET scan is performed under identical conditions to the first scan.
-
Data Analysis:
-
PET images are reconstructed.
-
Regions of interest (ROIs) are defined on the images.
-
Time-activity curves are generated for each ROI.
-
Kinetic modeling is applied to the time-activity curves to estimate outcome measures such as the total distribution volume (V T ) or binding potential (BP ND ).
-
Statistical analysis is performed to calculate test-retest variability and the intraclass correlation coefficient.
-
Visualizing the Workflow
The following diagram illustrates the typical workflow of a PET test-retest reproducibility study.
References
- 1. PET Imaging of the AT1 receptor with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling of the renal kinetics of the AT1 receptor specific PET radioligand [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Test-retest reproducibility of binding parameters in humans with 11C-LY2795050, an antagonist PET radiotracer for the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Test-retest reproducibility of binding parameters in humans with 11C-LY2795050, an antagonist PET radiotracer for the κ opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of [11C]PIB PET for imaging myelin in the human brain: a test–retest reproducibility study in high-resolution research tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Test-retest variability of quantitative [11C]PIB studies in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Test–Retest Repeatability of [18F]MC225-PET in Rodents: A Tracer for Imaging of P-gp Function - PMC [pmc.ncbi.nlm.nih.gov]
KR31173: A Comparative Analysis Against Traditional Renal Function Tests for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals navigating the complexities of renal pathophysiology, understanding the tools available for assessing kidney function and disease mechanisms is paramount. This guide provides a comprehensive comparison of KR31173, a novel molecular imaging agent, with traditional renal function tests. By detailing their respective utilities, presenting supporting experimental data, and outlining methodologies, this document aims to clarify the distinct yet complementary roles these approaches play in renal research and drug development.
While traditional tests provide essential information on global kidney function, this compound offers a unique window into the molecular processes underpinning renal disease, specifically the activity of the renin-angiotensin system (RAS), a key player in hypertension and chronic kidney disease.
Section 1: Unveiling the Mechanisms - this compound vs. Traditional Tests
Traditional renal function tests, such as serum creatinine (B1669602) (sCr), blood urea (B33335) nitrogen (BUN), and the estimated glomerular filtration rate (eGFR), are the cornerstones of clinical and preclinical renal assessment.[1][2][3][4] They primarily measure the kidney's ability to filter waste products from the blood.[1][2] An elevation in sCr and BUN, and a decrease in eGFR, generally indicate a decline in renal function.[1][2][4][5]
In contrast, this compound is not a renal function test in the traditional sense. It is a radiolabeled ligand, specifically [11C]this compound, designed for Positron Emission Tomography (PET) imaging of the Angiotensin II subtype 1 receptor (AT1R).[6][7][8] The renin-angiotensin system is a critical regulator of blood pressure and renal hemodynamics.[9][10][11] Overactivation of AT1R is implicated in the pathogenesis of various renal diseases.[9] Therefore, this compound provides a non-invasive method to quantify the expression and activity of AT1R in the kidneys, offering insights into the molecular mechanisms of renal injury and the target engagement of drugs that modulate the RAS.
The following diagram illustrates the role of AT1R in the renin-angiotensin signaling pathway.
Section 2: Quantitative Data Presentation
The following tables summarize the quantitative data for this compound's performance in preclinical models and the typical values for traditional renal function tests.
Table 1: Performance of [11C]this compound in Preclinical Models
| Parameter | Species | Model | Key Findings | Reference |
| Specific Binding Rate | Mice | Healthy | 80-90% in kidneys | [7] |
| Dogs | Healthy | 95% in renal cortex | [7] | |
| Baboon | Healthy | 81% in renal cortex (higher than [11C]L-159,884 at 34%) | [7] | |
| Tissue Concentration | Dogs | Healthy | 63 nCi/mL/mCi in renal cortex (75-95 min post-injection) | [7] |
| Baboon | Healthy | 345 nCi/mL/mCi in renal cortex (55-75 min post-injection) | [7] | |
| AT1R Binding | Pigs | Chronic Renal Artery Stenosis | Increased AT1R binding compared to controls. | [6] |
| Pigs | Acute Ischemia Reperfusion | No significant change in AT1R binding one week after injury. | [6][8] | |
| Correlation | Pigs | Renal Ischemia | Decreased renal perfusion correlated with increased in vivo AT1R binding (r=-0.626, p<0.001). | [6] |
Table 2: Traditional Renal Function Test Reference Ranges
| Test | Analyte | Typical Normal Range (Human) | Indication of Renal Dysfunction | Reference |
| Serum Creatinine (sCr) | Creatinine | Men: 0.7–1.3 mg/dL; Women: 0.6–1.1 mg/dL | Elevated levels | [1] |
| Blood Urea Nitrogen (BUN) | Urea Nitrogen | 6–24 mg/dL | Elevated levels | [1] |
| Estimated Glomerular Filtration Rate (eGFR) | Calculated from sCr, age, sex, etc. | > 90 mL/min/1.73 m² | < 60 mL/min/1.73 m² may indicate chronic kidney disease | [2][4][5] |
Section 3: Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings.
[11C]this compound PET Imaging Protocol (Porcine Model)
This protocol is a summary of methodologies described in published studies.[6][8][12]
-
Animal Preparation: Domestic pigs are anesthetized. For studies involving renal ischemia, a balloon catheter is inserted into the renal artery to induce ischemia for a defined period (e.g., 60 minutes), followed by reperfusion.[6][8]
-
Radiotracer Administration: A dose of [11C]this compound (e.g., ~0.74 GBq) is injected intravenously.[12]
-
PET Scanning: Dynamic PET scans of the kidneys are acquired for up to 90 minutes.[8][12]
-
Arterial Blood Sampling: To determine the arterial input function, arterial blood samples are collected at various time points throughout the scan.[12][13]
-
Data Analysis: Time-activity curves are generated for the renal cortex. A compartmental model is used to quantify the kinetics of [11C]this compound and determine binding parameters.[8] To assess non-specific binding, imaging can be performed after administration of a potent AT1R antagonist.[7]
The following diagram outlines the typical experimental workflow for a [11C]this compound PET imaging study.
Traditional Renal Function Test Protocols
These are standard automated laboratory tests.[14][15]
-
Sample Collection: A blood sample is drawn from the subject.[14]
-
Sample Processing: The blood is centrifuged to separate the serum.[14]
-
Analysis: The serum is analyzed using an automated clinical chemistry analyzer.
-
eGFR Calculation: The serum creatinine result is used in a specific formula (e.g., CKD-EPI equation) along with other patient data (age, sex, race) to calculate the estimated glomerular filtration rate.[2][4]
Section 4: Comparative Utility and Logical Relationships
This compound and traditional renal function tests provide different but complementary information. The following diagram illustrates this relationship.
References
- 1. kidneyfl.org [kidneyfl.org]
- 2. What is the Difference Between sCr, eGFR, ACR, and BUN? | National Kidney Foundation [kidney.org]
- 3. Renal Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medparkhospital.com [medparkhospital.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. PET Imaging of the AT1 receptor with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling of the renal kinetics of the AT1 receptor specific PET radioligand [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin II Blockade and Renal Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic kidney disease - Wikipedia [en.wikipedia.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Image-derived and arterial blood sampled input functions for quantitative PET imaging of the angiotensin II subtype 1 receptor in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Image-derived and arterial blood sampled input functions for quantitative PET imaging of the angiotensin II subtype 1 receptor in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 15. wwwn.cdc.gov [wwwn.cdc.gov]
- 16. abcam.com [abcam.com]
A Head-to-Head Comparison of AT1R Radioligands for Receptor Research
A detailed guide for researchers navigating the selection of radioligands for Angiotensin II Type 1 Receptor (AT1R) studies, complete with comparative binding data, experimental protocols, and signaling pathway visualizations.
The Angiotensin II Type 1 Receptor (AT1R), a critical regulator of cardiovascular and renal homeostasis, is a primary target in the treatment of hypertension and other cardiovascular diseases.[1] Radiolabeled ligands are indispensable tools for the characterization and development of new drugs targeting this receptor.[2][3] This guide provides an objective comparison of commonly used AT1R radioligands, supported by experimental data to aid researchers in selecting the most suitable tracer for their specific needs.
Comparative Analysis of AT1R Radioligand Binding Affinity
The selection of a radioligand is often dictated by its binding affinity (Kd) for the target receptor. A lower Kd value signifies a higher affinity. The following table summarizes the binding affinities of several key AT1R radioligands and competing ligands from published studies.
| Radioligand/Ligand | Receptor Source | Binding Affinity (K_d_ or IC_50_) | Ligand Type | Reference |
| Radioligands | ||||
| [³H]Candesartan | Human AT1R-transfected CHO cells | 51 ± 8 pM (K_d_) | Antagonist | [4] |
| [³H]L-158,809 | Rat adrenal membranes | 0.66 nM (K_d_) | Antagonist | [5] |
| [¹²⁵I][Sar¹,Ile⁸]Angiotensin II | Ovine AT1 receptors | 1.2 nM (K_d_) | Agonist | [6] |
| [¹²⁵I]Angiotensin II | Rat jejunum epithelial membranes | 0.64 ± 0.16 nM (K_d_) | Agonist | [7] |
| Competing Ligands | ||||
| Candesartan | Wild type AT1 receptors in COS-7 cells | pKi = 8.61 ± 0.21 | Antagonist | [8] |
| Telmisartan | Wild type AT1 receptors in COS-7 cells | pKi = 8.19 ± 0.04 | Antagonist | [8] |
| Valsartan | Wild type AT1 receptors in COS-7 cells | pKi = 7.65 ± 0.12 | Antagonist | [8] |
| Losartan | Wild type AT1 receptors in COS-7 cells | pKi = 7.17 ± 0.07 | Antagonist | [8] |
| L-158,809 | Rabbit aortic AII receptors | IC_50_ = 0.3 nM | Antagonist | [9] |
| Angiotensin II | HEK-293 cells with AT1R | IC_50_ in nM range | Agonist | [10] |
| Angiotensin III | HEK-293 cells with AT1R | IC_50_ in nM range | Agonist | [10] |
AT1R Signaling Pathways
Angiotensin II binding to the AT1R initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11][12] This classical pathway results in an increase in intracellular calcium and activation of Protein Kinase C (PKC). The AT1R can also signal through other G proteins like Gi/o and G12/13, and engage G protein-independent pathways involving β-arrestin.[11][12] These signaling networks ultimately regulate a wide range of cellular processes, including vasoconstriction, cell growth, and inflammation.[13][14]
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity and density of receptors.[15][16] The following provides a generalized yet detailed methodology for performing a competitive radioligand binding assay for the AT1R.
1. Membrane Preparation:
-
Homogenize frozen tissue or cultured cells expressing AT1R in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[17]
-
Centrifuge the homogenate at a low speed to remove large debris.[17]
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[17]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.[17]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[17]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[17]
2. Binding Assay (Filtration Method):
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[17]
-
Set up the assay in a 96-well plate.[17]
-
To each well, add the membrane preparation (3-120 µg protein), the competing unlabeled ligand at various concentrations, and a fixed concentration of the radioligand.[17] The total volume is typically 250 µL.[17]
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled ligand.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[17]
3. Separation of Bound and Free Radioligand:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI).[16][17]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17]
4. Quantification and Data Analysis:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.[17]
-
Measure the radioactivity using a scintillation counter.[17]
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the competing ligand concentration to generate a competition curve.
-
Analyze the data using non-linear regression to determine the IC_50_ value, which can then be used to calculate the inhibition constant (K_i_).[15]
References
- 1. Distinctive Activation Mechanism for Angiotensin Receptor Revealed by a Synthetic Nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligands for the angiotensin II subtype 1 (AT1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Binding of the antagonist [3H]candesartan to angiotensin II AT1 receptor-transfected [correction of tranfected] Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the binding of [3H]L-158,809: a new potent and selective nonpeptide angiotensin II receptor (AT1) antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of selective, high affinity [125I]-angiotensin and [125I]-bradykinin binding sites in rat intestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of KR31173
Disclaimer: A specific Safety Data Sheet (SDS) for KR31173 is not publicly available. The following guidance is based on the chemical structure of this compound, which contains imidazole (B134444) and tetrazole moieties, and its common use as a Carbon-11 ([11C]) radiolabeled compound in research settings. Researchers must always consult with their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
The proper disposal of this compound, particularly in its radiolabeled form [11C]this compound, requires a dual-step approach that addresses both its radioactive and chemical hazards. The primary procedure involves storing the waste to allow for radioactive decay, followed by disposal as hazardous chemical waste.
Step 1: Management of Radioactive Hazard (Decay-in-Storage)
The radioisotope Carbon-11 has a very short half-life of approximately 20.4 minutes. This allows for a "decay-in-storage" approach, where the radioactive waste is held for a sufficient period until its radioactivity diminishes to background levels.
Protocol for Radioactive Decay:
-
Segregation: Collect all waste contaminated with [11C]this compound separately from other radioactive and non-radioactive waste streams. This includes unused stock solutions, contaminated labware (e.g., vials, pipette tips), animal carcasses, and bedding.
-
Proper Containment:
-
Liquids: Collect liquid waste in a designated, sealed, and compatible container. Do not mix with incompatible chemicals.
-
Solids: Place dry solid waste, such as gloves and paper, in a clearly labeled radioactive waste bag.[1]
-
Sharps: All needles and blades must be placed in a designated radioactive sharps container.[1]
-
Animal Tissues: Animal carcasses and tissues should be placed in opaque, sealed plastic bags and kept frozen until collection or decay.[2]
-
-
Labeling: Clearly label all waste containers with a "Radioactive Material" sticker, the isotope ([11C]), the initial activity, the date, and the name of the principal investigator.
-
Shielding and Storage: Store the waste in a designated and shielded location to minimize radiation exposure to laboratory personnel.[1] The storage area must be secure and properly posted.
-
Decay Period: Store the waste for at least 10 half-lives to ensure the radioactivity has decayed to negligible levels. For 11C, this corresponds to approximately 204 minutes (3.4 hours). A conservative decay period of 24 hours is recommended to ensure complete decay.
-
Verification: After the decay period, monitor the waste container with an appropriate radiation detection meter to confirm that radioactivity levels have returned to background levels.
Step 2: Management of Chemical Hazard
Once the radioactivity has decayed, the waste must be managed based on its chemical properties. This compound contains both an imidazole and a tetrazole functional group, which classifies it as hazardous chemical waste.
-
Imidazole Derivatives: Can be corrosive and harmful.[3][4][5]
-
Tetrazole Derivatives: Are nitrogen-rich compounds known to be energetic and potentially explosive under conditions of heat, friction, or shock. They should be treated as reactive hazardous waste.[6]
Disposal Protocol for Decayed Chemical Waste:
-
Hazard Classification: Treat the decayed this compound waste as hazardous, likely falling under toxic and possibly reactive waste categories. Do not dispose of it down the drain or in regular trash.[7][8]
-
Container Management:
-
After confirming the absence of radioactivity, deface or remove all radioactive material labels.
-
Relabel the container as "Hazardous Waste," clearly identifying the chemical constituents (e.g., "this compound waste in [solvent]").
-
-
Segregation: Keep this waste stream separate from incompatible materials, such as strong oxidizing agents, acids, and bases.[4][6]
-
Collection: Arrange for pickup and final disposal through your institution's EHS department.[6] They will use a licensed environmental services company for proper disposal, likely through incineration.[6] A "lab pack" is a standard method for disposing of small quantities of laboratory chemicals.[6]
Data Presentation: Hazardous Waste Characteristics
Researchers should use the following characteristics, as defined by the Environmental Protection Agency (EPA), to classify chemical waste.
| Hazard Characteristic | Description | General Disposal Guidelines |
| Ignitability | Liquids with a flash point < 140°F (60°C), solids that can cause fire through friction, or oxidizers. | Must be segregated from reactive materials. Requires disposal as hazardous waste. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[9] | Neutralization may be possible only if permitted by EHS and does not create other hazards. Otherwise, dispose of as hazardous waste. |
| Reactivity | Materials that are unstable, react violently with water, or can generate toxic gases. Tetrazole compounds can fall into this category.[6][9] | Requires careful segregation and specialized disposal by a licensed professional. Do not attempt to neutralize. |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. Contains specific contaminants at or above regulated concentrations. | Must be collected and disposed of as hazardous chemical waste. |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of [11C]this compound.
Caption: Disposal workflow for [11C]this compound waste.
References
- 1. How to Store and Dispose of Radioactive Waste [blink.ucsd.edu]
- 2. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. acs.org [acs.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
